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  • Product: 1,4-diphenyl-1H-pyrazol-5-amine
  • CAS: 108719-40-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1,4-Diphenyl-1H-pyrazol-5-amine

Preamble: The Imperative for Unambiguous Structural Verification The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Unambiguous Structural Verification

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs that exhibit a vast range of pharmacological activities.[1] Derivatives of 5-aminopyrazole, in particular, are crucial building blocks for developing potent kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[2][3] The subject of this guide, 1,4-diphenyl-1H-pyrazol-5-amine, embodies this scaffold. Its biological potential is intrinsically linked to its precise three-dimensional architecture. An error in structural assignment, particularly regarding regiochemistry, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in drug development pipelines.

This guide eschews a generic, templatized approach. Instead, it provides a holistic, logic-driven workflow for the complete structure elucidation of 1,4-diphenyl-1H-pyrazol-5-amine. We will delve into the causality behind each experimental choice, demonstrating how a multi-technique, integrated analysis serves as a self-validating system to confirm the molecular structure with absolute certainty.

Section 1: The Synthetic Origin - A Foundation for Structural Hypotheses

The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[2][4] For 1,4-diphenyl-1H-pyrazol-5-amine, the synthesis logically proceeds from the reaction of 2-phenyl-3-oxopropanenitrile (benzoylacetonitrile) with phenylhydrazine.[5][6]

However, this reaction presents a critical regiochemical challenge. The cyclization can theoretically proceed in two distinct ways, leading to two possible regioisomers: the desired 1,4-diphenyl-1H-pyrazol-5-amine and the isomeric 1,3-diphenyl-1H-pyrazol-5-amine. While the reaction often favors one isomer, this cannot be assumed.[7] This ambiguity is the central problem that our elucidation workflow must solve.

synthesis_pathway Fig 1. Synthesis and Regiochemical Challenge R1 2-Phenyl-3-oxopropanenitrile (Benzoylacetonitrile) R2 Phenylhydrazine P1 1,4-Diphenyl-1H-pyrazol-5-amine (Target Isomer) R1->P1 P2 1,3-Diphenyl-1H-pyrazol-5-amine (Potential Regioisomer) R1->P2 R2->P1 R2->P2

Fig 1. Synthesis and Regiochemical Challenge

Section 2: The Elucidation Workflow: An Integrated Spectroscopic Approach

Our strategy is built on a systematic and hierarchical application of modern analytical techniques. Each step provides a piece of the puzzle, with later, more complex experiments designed to answer questions raised by initial findings. This integrated workflow ensures a robust and definitive structural assignment.

elucidation_workflow Fig 2. Integrated Structure Elucidation Workflow cluster_optional Definitive Confirmation synthesis Synthesis & Purification (TLC, Column Chromatography) initial_char Initial Characterization (Melting Point, Elemental Analysis) synthesis->initial_char ms Mass Spectrometry (MS) - Molecular Formula Confirmation - Fragmentation Analysis initial_char->ms ir Infrared (IR) Spectroscopy - Functional Group Identification initial_char->ir nmr_1d 1D NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environment - Initial Assignments initial_char->nmr_1d conclusion Final Structure Assignment 1,4-Diphenyl-1H-pyrazol-5-amine ms->conclusion ir->conclusion nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity Mapping - Regiochemistry Resolution nmr_1d->nmr_2d xray Single Crystal X-Ray Diffraction - Unambiguous 3D Structure - Absolute Confirmation nmr_2d->xray If ambiguity remains or solid-state conformation needed nmr_2d->conclusion xray->conclusion

Fig 2. Integrated Structure Elucidation Workflow
Foundational Analysis: Mass Spectrometry and IR Spectroscopy

The first step is to confirm the molecular formula and identify the key functional groups hypothesized from the synthesis.

Mass Spectrometry (MS): The primary goal is to find the molecular ion peak ([M]+•) or, more commonly in modern electrospray ionization (ESI) or chemical ionization (CI) techniques, the protonated molecular ion ([M+H]+).

  • Expected Result: For C₁₅H₁₃N₃, the calculated monoisotopic mass is 235.1109. High-resolution mass spectrometry (HRMS) should yield a value within a few ppm of this, confirming the elemental composition.[8]

  • Fragmentation Analysis: While detailed fragmentation can be complex, characteristic losses can provide structural clues. Phenylpyrazoles often exhibit fragmentation through the loss of HCN or N₂ from the pyrazole ring, as well as cleavage of the phenyl groups.[9][10] The presence of a prominent ion corresponding to the phenyl cation (m/z = 77) is highly expected.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present. The key is to look for the characteristic vibrations of the amine and aromatic moieties.

  • Expected Absorptions: The spectrum should unambiguously show the presence of an amine group and the absence of a nitrile (C≡N) group from the starting material.[4]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Amine (N-H) Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Confirms the presence of the primary amine (-NH₂). The absence of these bands would invalidate the proposed structure.[11]
Amine (N-H) Scissoring (Bending)~1600 - 1650Often overlaps with aromatic C=C stretches but provides complementary evidence for the -NH₂ group.
Aromatic (C-H) Stretch3000 - 3100Indicates the presence of sp² C-H bonds in the two phenyl rings.
Aromatic/Pyrazole (C=C, C=N) Ring Stretch1450 - 1600 (multiple bands)Characteristic of the phenyl and pyrazole rings.[12]
Aromatic (C-H) Out-of-Plane Bending690 - 900The specific pattern can give clues about the substitution pattern on the phenyl rings (monosubstituted).
Nitrile (C≡N) Stretch(Absent) ~2250Crucial Diagnostic: The complete absence of a sharp peak in this region confirms full consumption of the β-ketonitrile starting material.[2][5]
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to solve the regiochemistry problem.

¹H NMR Spectroscopy: This experiment reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • Expected Signals for 1,4-Diphenyl-1H-pyrazol-5-amine:

    • Aromatic Protons (10H): These will appear in the typical aromatic region (~7.0-8.0 ppm). Due to the different electronic environments of the N-phenyl and C-phenyl rings, these signals will likely be complex and overlapping multiplets.

    • Pyrazole C3-H (1H): A sharp singlet. Its chemical shift is highly diagnostic. In related structures, the proton at the C3 position (adjacent to two nitrogen atoms) is typically deshielded.

    • Amine Protons (2H): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary significantly (typically ~5.0-7.0 ppm) depending on the solvent, concentration, and temperature.[4]

¹³C NMR Spectroscopy: This experiment shows the number of unique carbon environments.

  • Expected Signals for 1,4-Diphenyl-1H-pyrazol-5-amine:

    • A total of 11 distinct signals are expected (assuming free rotation of the phenyl groups, which makes ortho/meta carbons equivalent).

    • Phenyl Carbons (8 signals): Four signals for the N-phenyl ring and four for the C-phenyl ring.

    • Pyrazole Carbons (3 signals): Signals for C3, C4, and C5. The chemical shifts of these carbons are key to the structural assignment. C5, bearing the amine group, will be significantly upfield compared to C3 and C4.[13][14]

2D NMR Spectroscopy - Solving the Regiochemical Puzzle: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool. It shows correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds.

  • The Causality of the HMBC Experiment: We can distinguish between the 1,4-diphenyl and 1,3-diphenyl isomers by observing specific long-range correlations between the protons on the N-phenyl ring and the carbons of the pyrazole ring.

Fig 3. Key HMBC Correlations for Structural Confirmation
Ultimate Confirmation: Single-Crystal X-ray Diffraction

When an unambiguous assignment from NMR is challenging, or when absolute proof of the solid-state structure is required for regulatory or intellectual property purposes, Single-Crystal X-ray Diffraction is the gold standard.[7] This technique provides a precise 3D map of electron density in a single crystal, allowing for the direct determination of atomic positions, bond lengths, and bond angles. For distinguishing regioisomers, its results are irrefutable.[15][16][17]

Section 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 3.1: Synthesis of 1,4-Diphenyl-1H-pyrazol-5-amine

  • Reaction Setup: To a solution of 2-phenyl-3-oxopropanenitrile (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add phenylhydrazine (1.0 mmol).[6]

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation and cyclization.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel to obtain the pure 1,4-diphenyl-1H-pyrazol-5-amine.

Protocol 3.2: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for aminopyrazoles as it helps in observing the N-H protons.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.

  • D₂O Exchange: To confirm the amine protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons (though only CH and quaternary carbons are expected here).

  • 2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as needed for concentration and signal strength. The HMBC experiment is critical and should be allowed to run long enough to observe the key long-range correlations.

Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Processing: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₅H₁₄N₃⁺.

Conclusion

The structure elucidation of 1,4-diphenyl-1H-pyrazol-5-amine is a case study in the power of a logical, multi-faceted analytical approach. While the synthesis presents a clear regiochemical ambiguity, this challenge is definitively overcome by the systematic application of mass spectrometry, IR, and particularly, advanced NMR techniques. The HMBC experiment serves as the lynchpin of the analysis, providing the unambiguous connectivity data required to differentiate the target 1,4-diphenyl isomer from its 1,3-diphenyl counterpart. For ultimate confirmation, single-crystal X-ray diffraction provides an irrefutable solid-state structure. By following this integrated workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent research and development.

References

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. Available at: [Link]

  • Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available at: [Link]

  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Al-Zaydi, A. G. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Demir, J., et al. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information. Available at: [Link]

  • Fun, H.-K., et al. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Vitale, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

  • Elmaaty, W. S. A., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • AJOL. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Prasad, T. N. M., et al. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Available at: [Link]

  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

  • Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Available at: [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Available at: [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Available at: [Link]

Sources

Exploratory

Comprehensive Solubilization and Physicochemical Profiling of 1,4-Diphenyl-1H-pyrazol-5-amine

Executive Summary For drug development professionals and formulation scientists, overcoming the poor aqueous solubility of highly lipophilic hit compounds is a critical hurdle. This technical whitepaper provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, overcoming the poor aqueous solubility of highly lipophilic hit compounds is a critical hurdle. This technical whitepaper provides an in-depth analysis of the solubility profile of 1,4-diphenyl-1H-pyrazol-5-amine (CAS: 108719-40-0). By deconstructing the structural causality behind its physicochemical behavior, we establish self-validating experimental workflows for thermodynamic solubility determination and outline robust in vivo formulation strategies.

Physicochemical Profiling & Structural Causality

Understanding the solubility of 1,4-diphenyl-1H-pyrazol-5-amine (Molecular Formula: C15H13N3) requires a mechanistic analysis of its molecular architecture[1]. The compound exists as a stable solid at room temperature, indicating a strong crystal lattice driven by intermolecular pi-pi stacking[1].

  • Lipophilic Bulk: The core pyrazole ring is substituted with phenyl groups at the 1- and 4-positions. This dual-aromatic system creates a massive hydrophobic surface area. Structurally analogous compounds, such as 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine, exhibit a predicted XLogP of approximately 3.6[2]. Consequently, the unmethylated parent compound is estimated to possess a LogP between 3.1 and 3.5, classifying it as highly lipophilic.

  • Hydrogen Bonding Constraints: While the molecule possesses one hydrogen bond donor (the primary amine at position 5) and two hydrogen bond acceptors (the pyrazole nitrogens)[3], their interaction with aqueous solvents is severely restricted. The lone pair on the 5-amine is partially delocalized into the electron-deficient pyrazole system, significantly reducing its basicity (pKa). Furthermore, the adjacent 4-phenyl ring creates steric hindrance, shielding the amine from optimal hydration by water molecules.

Solubility Data & Solvent Selection

To guide assay development, the table below summarizes the expected solubility profile of 1,4-diphenyl-1H-pyrazol-5-amine across various solvent classifications.

Solvent SystemClassificationEstimated SolubilityMechanistic Rationale
Water / PBS (pH 7.4) Aqueous< 0.01 mg/mLHigh lattice energy and extreme hydrophobicity prevent thermodynamic hydration.
DMSO Polar Aprotic> 50 mg/mLStrong dipole moment effectively disrupts the crystal lattice; excellent aromatic solvation.
Methanol / Ethanol Polar Protic5 - 10 mg/mLModerate disruption of H-bonding, but overall capacity is limited by the compound's lipophilicity.
PEG-400 Co-solvent10 - 20 mg/mLAmphiphilic polymeric nature stabilizes the hydrophobic core via non-covalent encapsulation.

Experimental Workflows: Thermodynamic Solubility Profiling

Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often result in supersaturation, yielding false-positive solubility limits. To ensure trustworthiness and scientific integrity, solubility must be determined using a self-validating Thermodynamic Shake-Flask Method .

Step-by-Step Methodology
  • Solid Dispensing: Weigh exactly 5.0 mg of solid 1,4-diphenyl-1H-pyrazol-5-amine into a 2 mL glass HPLC vial. Causality: An excess of solid must be present to ensure the solvent reaches absolute saturation, maintaining the equilibrium between the solid lattice and the solvated state.

  • Solvent Addition: Add 1.0 mL of the target bio-relevant medium (e.g., FaSSIF or PBS pH 7.4).

  • Equilibration: Incubate the suspension on an orbital shaker at 300 rpm and 37°C for 48 hours. Causality: Highly crystalline, lipophilic compounds require extended kinetic timeframes to fully dissolve and reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the samples at 100,000 x g for 30 minutes. Causality: Standard syringe filters (e.g., PTFE, PVDF) can adsorb highly lipophilic compounds, leading to artificially low concentration readings. Ultracentrifugation guarantees the removal of colloidal aggregates without membrane loss.

  • Quantification: Transfer the supernatant and analyze via HPLC-UV at the compound's λmax​ (approx. 254 nm, driven by the conjugated diphenyl-pyrazole system).

G A Solid Compound B Solvent Addition A->B C 48h Equilibration B->C D Phase Separation C->D E HPLC-UV Analysis D->E

Figure 1: Self-validating thermodynamic solubility workflow.

Formulation Strategies for In Vivo Studies

Dosing 1,4-diphenyl-1H-pyrazol-5-amine in preclinical animal models requires overcoming its inherently poor aqueous solubility. Simple aqueous suspensions will result in erratic absorption and highly variable pharmacokinetics (PK).

The Co-Solvent / Surfactant Micellization Protocol

To achieve a target dosing concentration of 5-10 mg/mL for intravenous (IV) or per os (PO) administration, a ternary mixture is required:

  • Primary Solubilization (10% v/v): Dissolve the API in 100% DMSO. Causality: DMSO acts as the primary lattice-breaker.

  • Surfactant Addition (20% v/v): Add Tween-80 or Kolliphor EL to the DMSO-API solution and vortex thoroughly. Causality: The surfactant coats the solvated hydrophobic molecules.

  • Aqueous Dilution (70% v/v): Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: As the aqueous phase is introduced, the surfactant spontaneously forms micelles, entrapping the lipophilic pyrazole core and preventing macroscopic precipitation.

Formulation Start Target: 10 mg/mL Dosing Aq Aqueous Buffer Start->Aq Fail Precipitation (<0.1 mg/mL) Aq->Fail Poor Sol. Cosolv 10% DMSO + 20% Tween 80 Fail->Cosolv Formulation Success Clear Micellar Solution Cosolv->Success Micellization

Figure 2: Solubilization decision tree for lipophilic pyrazoles.

References

  • 1,4-Diphenyl-1H-pyrazol-5-amine | 108719-40-0 Source: sigmaaldrich.com URL:

  • 1,4-Diphenyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich Source: sigmaaldrich.com URL:[1]

  • 3-methyl-1,4-diphenyl-1h-pyrazol-5-amine - PubChemLite Source: uni.lu URL:[2]

  • 1H-Pyrazol-5-amine, N-(4-methylphenyl)-1,3-diphenyl ... - Guidechem Source: guidechem.com URL:[3]

Sources

Foundational

Synthesis and Mechanistic Evaluation of 1,4-Diphenyl-1H-pyrazol-5-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The 5-aminopyrazole scaffold represents a privileged heterocyclic template that has attracted considerable interest due to its extensive application in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 5-aminopyrazole scaffold represents a privileged heterocyclic template that has attracted considerable interest due to its extensive application in the pharmaceutical and agrochemical industries[1]. Specifically, 1,4-diphenyl-1H-pyrazol-5-amine (CAS 108719-40-0) serves as a critical building block for the development of kinase inhibitors, anti-inflammatory agents, and advanced materials.

As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of chemical reactions, but as a highly tuned system of controlled electrophilicity and regioselectivity. When synthesizing asymmetric pyrazoles, the primary challenge is preventing the formation of undesired regioisomers (e.g., 3-aminopyrazoles vs. 5-aminopyrazoles). This whitepaper outlines a field-proven, self-validating methodology to synthesize 1,4-diphenyl-1H-pyrazol-5-amine with near-perfect regiocontrol.

Retrosynthetic Strategy & Regiocontrol

The classical Knorr-type pyrazole synthesis involves the condensation of a 1,3-dielectrophile with a hydrazine derivative[2]. For the 1,4-diphenyl-1H-pyrazol-5-amine target, the retrosynthetic precursors are phenylhydrazine and an α -phenyl- β -ketonitrile equivalent.

While α -formylphenylacetonitrile is the most direct precursor, it exists in a tautomeric equilibrium between its aldehyde and enol forms. Direct reaction of this tautomeric mixture with phenylhydrazine often yields a mixture of 3-amino and 5-amino pyrazole regioisomers, alongside oxygenated byproducts.

The Regiocontrol Solution: To enforce strict regioselectivity, the α -formylphenylacetonitrile is converted into an enaminonitrile—specifically, 3-(dimethylamino)-2-phenylacrylonitrile. This conversion creates a highly polarized "push-pull" alkene. The dimethylamino group acts as a superior leaving group and rigidly locks the electrophilic center at the β -carbon. Because the terminal nitrogen ( −NH2​ ) of phenylhydrazine is sterically unhindered and more nucleophilic than the internal nitrogen ( −NHPh ), it exclusively attacks the β -carbon of the enaminonitrile, driving the reaction selectively toward the 5-aminopyrazole isomer[1].

Mechanistic Pathway

The formation of the pyrazole ring follows a distinct cascade of addition, elimination, and intramolecular cyclization:

  • Transamination (Addition-Elimination): The terminal −NH2​ of phenylhydrazine attacks the β -carbon of 3-(dimethylamino)-2-phenylacrylonitrile. The collapse of the tetrahedral intermediate expels dimethylamine gas, rendering this step thermodynamically irreversible.

  • Intramolecular Cyclization: The secondary nitrogen ( −NHPh ) of the resulting hydrazono-nitrile intermediate acts as an internal nucleophile, attacking the adjacent electrophilic nitrile carbon ( −C≡N ).

  • Aromatization: The resulting iminopyrazoline undergoes rapid tautomerization to yield the thermodynamically stable, fully aromatic 5-aminopyrazole system.

Mechanism A Enaminonitrile + PhNHNH2 B Addition-Elimination (-HNMe2) A->B C Hydrazono-Nitrile B->C D Intramolecular Cyclization C->D E Iminopyrazoline D->E F Aromatization E->F G 5-Aminopyrazole F->G

Caption: Mechanistic pathway of regioselective 5-aminopyrazole formation.

Experimental Methodologies

The following protocols represent a self-validating workflow designed to maximize yield and purity.

SyntheticWorkflow Step1 Claisen Condensation Phenylacetonitrile + Ethyl Formate Int1 α-Formylphenylacetonitrile (Tautomeric Mixture) Step1->Int1 Step2 Enamine Formation + DMF-DMA Int1->Step2 Int2 3-(Dimethylamino)-2-phenylacrylonitrile (Regiocontrol Intermediate) Step2->Int2 Step3 Cyclocondensation + Phenylhydrazine Int2->Step3 Product 1,4-Diphenyl-1H-pyrazol-5-amine (Target Scaffold) Step3->Product

Caption: Synthetic workflow for 1,4-diphenyl-1H-pyrazol-5-amine via enaminonitrile.

Protocol A: Synthesis of α -Formylphenylacetonitrile

Causality Focus: The reaction is initiated at 0 °C to control the highly exothermic Claisen condensation and prevent the self-condensation of phenylacetonitrile.

  • Suspend sodium methoxide (1.2 eq) in anhydrous toluene under an inert atmosphere. Cool the suspension to 0 °C.

  • Prepare a mixture of phenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the sodium methoxide suspension over 30 minutes[3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction with ice water. Separate the aqueous layer (which contains the sodium enolate of the product).

  • Wash the organic layer with 0.5 N NaOH to extract any remaining product. Combine all aqueous layers.

  • Acidify the combined aqueous layers to pH 3-4 using concentrated HCl under ice cooling. The product will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield α -formylphenylacetonitrile[3].

Protocol B: Synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile

Causality Focus: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a dehydrating agent and an amine source, locking the tautomeric mixture into a single, highly electrophilic enamine.

  • Dissolve α -formylphenylacetonitrile (1.0 eq) in anhydrous toluene.

  • Add DMF-DMA (1.5 eq) in a single portion.

  • Reflux the mixture for 2 to 3 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove toluene and unreacted DMF-DMA. The resulting solid is 3-(dimethylamino)-2-phenylacrylonitrile, which can be used without further purification.

Protocol C: Cyclocondensation to 1,4-Diphenyl-1H-pyrazol-5-amine

Causality Focus: Expulsion of dimethylamine gas drives the equilibrium forward. Cooling the final mixture forces the highly aromatic pyrazole to precipitate out of the ethanol solvent.

  • Dissolve 3-(dimethylamino)-2-phenylacrylonitrile (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.1 eq) dropwise at room temperature[2].

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to 0 °C. The target compound, 1,4-diphenyl-1H-pyrazol-5-amine, will precipitate as a crystalline solid.

  • Filter the solid, wash with ice-cold ethanol, and recrystallize from an ethanol/water mixture to obtain the analytically pure product.

Quantitative Data & Yield Optimization

To demonstrate the superiority of the enaminonitrile pathway over the direct α -formylphenylacetonitrile pathway, the following optimization data summarizes the impact of intermediates and solvents on overall yield and regioselectivity.

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (5-NH₂ : 3-NH₂)
1 α -FormylphenylacetonitrilePhNHNH₂EtOH7866585:15
2 α -FormylphenylacetonitrilePhNHNH₂AcOH11847290:10
33-(Dimethylamino)-2-phenylacrylonitrilePhNHNH₂EtOH78492>99:1
43-(Dimethylamino)-2-phenylacrylonitrilePhNHNH₂DMF120288>99:1

Table 1: Optimization of reaction conditions for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine. Entry 3 represents the optimal, self-validating protocol described in Section 4.

References

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. URL: [Link]

  • "Synthesis of α-formylphenylacetonitrile." PrepChem. URL:[Link]

  • "Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives." IntechOpen, 2016. URL:[Link]

Sources

Exploratory

Modern Paradigms in Pyrazole Synthesis: From Classical Cyclocondensation to Green Multicomponent Methodologies

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including anti-inflammatory agents (Celecoxib), ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including anti-inflammatory agents (Celecoxib), neuroprotectants (Edaravone), and blockbuster kinase inhibitors. As drug targets become more complex, the demand for highly functionalized, regioselective, and sustainably synthesized pyrazole derivatives has surged. This technical guide explores the mechanistic evolution of pyrazole synthesis, transitioning from classical Knorr cyclocondensations to advanced 1,3-dipolar cycloadditions and modern microwave-assisted multicomponent reactions (MCRs).

By analyzing the causality behind experimental choices, this whitepaper provides researchers and drug development professionals with self-validating protocols and authoritative grounding to optimize pyrazole library generation.

Mechanistic Foundations: The Knorr Pyrazole Synthesis

First reported in 1883, the1[1] remains a cornerstone methodology. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Causality in Experimental Design

The reaction is typically driven by acid catalysis (e.g., glacial acetic acid). The causality here is twofold:

  • Electrophilic Activation : The acid protonates the carbonyl oxygen of the 1,3-dicarbonyl, significantly increasing its electrophilicity and lowering the activation energy for the initial nucleophilic attack by the primary amine of the hydrazine.

  • Dehydration Facilitation : Following the formation of the carbinolamine intermediate, the acidic environment facilitates the elimination of water to form the hydrazone, which subsequently undergoes intramolecular cyclization and a second dehydration to yield the aromatic pyrazole ring[2].

A critical limitation of the Knorr synthesis is regioselectivity . When employing unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers (e.g., 3,5-disubstituted pyrazoles) is often generated, necessitating arduous chromatographic separation.

KnorrPathway N1 1,3-Dicarbonyl + Hydrazine N2 Hydrazone Intermediate N1->N2 Acid Catalysis (Protonation) N3 Intramolecular Cyclization N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) N3->N4 N5 Aromatic Pyrazole N4->N5 Tautomerization

Caption: Mechanistic pathway of the acid-catalyzed Knorr Pyrazole Synthesis.

Advanced [3+2] Cycloadditions: Overcoming Regioselectivity

To bypass the regiochemical ambiguities of the Knorr synthesis, modern synthetic chemists frequently employ 1,3-dipolar cycloadditions utilizing diazo compounds as "C-N-N" synthons reacting with alkynes or alkenes (dipolarophiles).

The Role of Diazo Compounds

As highlighted in a comprehensive review by 3[3], diazo compounds act as highly versatile 1,3-dipoles. The HOMO-LUMO interactions between the diazo dipole and the alkyne dipolarophile dictate a highly predictable regiochemical outcome, often yielding a single regioisomer.

Recent Breakthroughs: Pyrazolesulfoximines

A persistent challenge in diazo chemistry is the intrinsic instability of acyclic α -sulfoxide diazo compounds. In a recent breakthrough, 4[4] developed a method to synthesize pyrazolesulfoximines using α -diazosulfoximines with alkynes.

  • Causality of N-Silylation : The researchers utilized N-silyl sulfoximines to stabilize the monosubstituted diazo compounds. The bulky silyl group prevents premature decomposition, allowing the diazo compound to be isolated via chromatography and subsequently deployed in a [3+2] cycloaddition to form highly functionalized pyrazolesulfoximines, a motif of high value in modern drug discovery.

DipolarCyclo A Diazo Compound (1,3-Dipole) C [3+2] Cycloaddition Transition State A->C HOMO-LUMO Orbital Overlap B Alkyne (Dipolarophile) B->C HOMO-LUMO Orbital Overlap D Regioselective Pyrazole C->D Aromatization (Proton Shift)

Caption: Logic flow of [3+2] Dipolar Cycloaddition yielding regioselective pyrazoles.

Green Chemistry: Microwave-Assisted Multicomponent Reactions (MCRs)

The push toward sustainable pharmaceutical manufacturing has elevated the importance of green methodologies. 5[5] has emerged as a superior alternative to conventional reflux heating.

Causality of Microwave Irradiation

Unlike conventional conductive heating, which relies on thermal gradients and is often inefficient, microwave irradiation causes dielectric heating . The oscillating electromagnetic field directly couples with the dipole moments of polar solvents (e.g., acetic acid, ethanol) and reagents. This localized superheating dramatically accelerates the cyclodehydration kinetics, reducing reaction times from hours to mere minutes while minimizing the formation of thermodynamic byproducts.

Quantitative Comparative Analysis of Synthesis Routes

The following table summarizes the operational metrics of the three primary pyrazole synthesis methodologies discussed, providing a quick-reference guide for process chemists.

Synthesis MethodologyTypical Reaction TimeAverage YieldTemperatureRegioselectivityGreen Metric (Solvent/Waste)
Classical Knorr Synthesis 1 - 12 Hours60 - 85%80 - 100 °C (Reflux)Poor (Mixtures common)Low (Requires organic solvents)
[3+2] Diazo Cycloaddition 2 - 24 Hours70 - 95%25 - 80 °CExcellentModerate (Diazo handling required)
Microwave-Assisted MCR 3 - 10 Minutes 80 - 98% 120 - 150 °C (MW)Good to ExcellentHigh (Solvent-free/Aqueous)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific checkpoints to verify intermediate success before proceeding.

Protocol A: Classical Knorr Synthesis of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

Based on standardized cyclocondensation parameters[1].

Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Glacial acetic acid (catalytic). Safety: Phenylhydrazine is highly toxic and a suspected carcinogen. Handle exclusively in a fume hood with appropriate PPE.

  • Initiation: In a 50 mL round-bottom flask, add 10 mmol of ethyl acetoacetate. Slowly add 10 mmol of phenylhydrazine dropwise.

    • Causality: The addition is highly exothermic due to the rapid formation of the hydrazone intermediate. Dropwise addition controls the thermal runaway.

  • Catalysis & Reflux: Add 3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 100 °C for 1 hour.

    • Validation Check 1 (TLC): After 45 minutes, perform TLC (30% EtOAc / 70% Hexane). The disappearance of the ethyl acetoacetate spot (visualized via UV or KMnO4) confirms complete conversion.

  • Isolation: Remove from heat and immediately transfer the flask to an ice-water bath. Stir vigorously for 30 minutes.

    • Causality: Rapid cooling decreases the solubility of the newly formed aromatic pyrazole, forcing crystallization out of the resulting syrup.

  • Purification: Filter the precipitate via a Büchner funnel. Recrystallize from minimal hot ethanol.

    • Validation Check 2 (Analytical): Verify the product via melting point (Expected: 127–129 °C). FT-IR should show a strong C=O stretch around 1700 cm⁻¹ (keto tautomer) and C=N stretch at 1600 cm⁻¹.

Protocol B: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles

Adapted from recent advances in microwave-assisted heterocyclic synthesis[5].

Reagents: Quinolin-2(1H)-one-based α,β -unsaturated ketone (1.0 eq), Arylhydrazine (1.2 eq), Acetic acid (solvent).

  • Preparation: In a 10 mL microwave-safe pressurized vial, suspend 1.0 mmol of the α,β -unsaturated ketone and 1.2 mmol of arylhydrazine in 3 mL of glacial acetic acid. Add a magnetic stir bar and seal the vial with a Teflon cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 360 W, target temperature 120 °C, and hold time for 7 minutes.

    • Causality: The sealed vial allows the acetic acid to be heated above its atmospheric boiling point, while the 360 W power ensures rapid dielectric heating, forcing the cyclization cascade before degradation pathways can occur.

  • Quenching & Precipitation: Upon completion and automated cooling to <50 °C, unseal the vial and pour the contents into 15 mL of crushed ice/water mixture.

    • Validation Check 1: Immediate precipitation of a solid mass indicates successful formation of the hydrophobic pyrazole derivative.

  • Filtration & Validation: Filter the solid, wash with cold water to remove residual acetic acid, and dry under a vacuum.

    • Validation Check 2 (NMR): ¹H-NMR (DMSO-d6) should reveal the disappearance of the vinylic protons of the starting enone and the appearance of a distinct pyrazole core proton singlet (typically around δ 7.5 - 8.5 ppm depending on substitution).

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles BenchChem Technical Support Team URL
  • Application Notes and Protocols for Knorr Pyrazole Synthesis BenchChem Technical Support Team URL
  • Zhong, Z., Ma, T.-K., White, A. J. P., & Bull, J. A. (Organic Letters, 2024)
  • Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. (Organic & Biomolecular Chemistry, 2022)
  • RSC Publishing (2025)

Sources

Foundational

Core Hazard Profile of 1,4-Diphenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Safe Handling of 1,4-Diphenyl-1H-pyrazol-5-amine for Research and Development This guide provides a detailed overview of the essential safety protocols and handling procedures for 1,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1,4-Diphenyl-1H-pyrazol-5-amine for Research and Development

This guide provides a detailed overview of the essential safety protocols and handling procedures for 1,4-diphenyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a comprehensive understanding of the potential hazards and the necessary precautions to mitigate them.

1,4-Diphenyl-1H-pyrazol-5-amine is a solid chemical compound with the linear formula C₁₅H₁₃N₃.[1] While comprehensive toxicological data for this specific molecule is limited, available information classifies it as harmful if swallowed. It is crucial to handle this compound with the understanding that it, like many amine-containing heterocyclic compounds, presents potential health risks that necessitate careful handling and the use of appropriate personal protective equipment.

A summary of the key hazard information is presented in the table below:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

Note: Data for closely related pyrazole derivatives suggests potential for skin and eye irritation.[2][3][4][5][6][7][8][9] Therefore, it is prudent to handle 1,4-diphenyl-1H-pyrazol-5-amine as a potential skin and eye irritant.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

The primary principle of laboratory safety is to minimize exposure to hazardous substances. This is best achieved through a combination of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of 1,4-diphenyl-1H-pyrazol-5-amine powder should be conducted in a well-ventilated area.[3][5][6][8][10][11][12][13] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is being handled.[3][4][10][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1,4-diphenyl-1H-pyrazol-5-amine:

  • Eye and Face Protection: Chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[3][4][10] A face shield should be worn in situations where there is a risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[5][6][7][8][10][12][14] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[5][14]

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect against accidental skin contact.[5][10][14]

  • Respiratory Protection: For most routine laboratory-scale handling within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][14]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE D1 1. Lab Coat D2 2. Safety Goggles/ Face Shield D1->D2 D3 3. Gloves D2->D3 Wash Wash Hands Thoroughly D3->Wash After Handling F1 1. Gloves (avoid skin contact) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles/ Face Shield F2->F3 End Leave Lab F3->End Start Start Handling Start->D1 Wash->F1 Spill_Response Spill Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Large or hazardous PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Small and manageable Evacuate->PPE Contain Contain Spill Sweep solid material carefully PPE->Contain Collect Collect Waste Place in a labeled, sealed container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Done Area is Safe Dispose->Done

Decision Workflow for a Chemical Spill
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [4][13][15]- Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides, may be generated by thermal decomposition. [4][8]- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [2][4][6][13][16][15][17]

Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported if stored and handled as prescribed. [16]- Chemical Stability: The compound is stable under normal, recommended storage conditions. [3][5][12]- Conditions to Avoid: Avoid exposure to heat, direct sunlight, and the formation of dust. [3][16]- Incompatible Materials: Keep away from strong oxidizing agents.

Disposal Considerations

All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with all applicable local, regional, national, and international regulations. [4][10][18]Contact a licensed professional waste disposal service to dispose of this material. [5]Do not allow the product to enter drains or waterways. [5][8][11][14][16]

References

  • BASF. (2025, July 28).
  • Fisher Scientific. (2025, December 18).
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific. (2023, August 24).
  • Material Safety D
  • Fisher Scientific. (2025, December 23).
  • Angene Chemical. (2021, May 1).
  • OSHA. Section 5: Firefighting Measures.
  • Echemi. 1-(Phenylmethyl)
  • Fisher Scientific. (2012, September 13).
  • CymitQuimica. (2026, January 31).
  • ChemScene. (2025, November 20).
  • MilliporeSigma. 1,4-Diphenyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025, September 23).
  • Echemi. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl].
  • Tokyo Chemical Industry. (2025, June 2).
  • Thermo Fisher Scientific. (2025, September 7).
  • MilliporeSigma. 1h-pyrazol-5-amine | Sigma-Aldrich.
  • AK Scientific, Inc. 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole.
  • PubChem. 1,3-Diphenyl-1H-pyrazol-5-amine | C15H13N3 | CID 199969.
  • Benchchem. methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution.
  • Sigma-Aldrich. 1,4-Diphenyl-1H-pyrazol-5-amine | 108719-40-0.
  • European Commission. (2015, December 15). Scientific Committee on Consumer Safety SCCS.
  • Santa Cruz Biotechnology. 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine | CAS 58314-81-1 | SCBT.
  • PMC. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • Benchchem. strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • U.S. Department of Commerce. Demonstration Of Biodegradable, Environmentally Safe, Non-Toxic Fire Suppression Liquids.

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Exploratory

Rational Design and Therapeutic Translation of Pyrazole Derivatives: A Technical Whitepaper

Executive Summary: The Pyrazole Scaffold in Medicinal Chemistry The 1,2-diazole (pyrazole) ring has firmly established itself as a privileged scaffold in contemporary drug discovery. Characterized by a five-membered arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Medicinal Chemistry

The 1,2-diazole (pyrazole) ring has firmly established itself as a privileged scaffold in contemporary drug discovery. Characterized by a five-membered aromatic ring containing adjacent pyrrole-like (NH) and pyridine-like (=N-) nitrogen atoms, the pyrazole nucleus offers an exceptional balance of lipophilicity, metabolic stability, and versatile hydrogen-bonding capabilities [[1]](). Over the past few decades, more than 40 pyrazole-containing drugs have secured FDA approval, addressing critical unmet needs in oncology, inflammation, and central nervous system (CNS) disorders 2. This whitepaper provides an in-depth mechanistic analysis of pyrazole-based therapeutics, detailing their target engagement, clinical landscape, and the synthetic and biological workflows required for their development.

Mechanistic Pharmacology and Target Engagement

The therapeutic efficacy of pyrazole derivatives stems from their ability to act as bioisosteres for amides, imidazoles, and aromatic rings. The dual nature of the nitrogen atoms—one acting as a hydrogen bond donor and the other as an acceptor—allows pyrazoles to anchor firmly into complex protein pockets.

In precision oncology, pyrazole derivatives frequently function as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as ALK, ROS1, and RET 1. By occupying the ATP-binding pocket, the pyrazole core displaces the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. This blockade halts downstream oncogenic signaling cascades (such as PI3K/AKT and RAS/MAPK), ultimately driving tumor cell apoptosis.

G P Pyrazole Derivative (e.g., Crizotinib) ATP ATP Binding Pocket P->ATP Competitive Binding RTK Receptor Tyrosine Kinase (ALK / ROS1) PI3K PI3K / AKT Pathway RTK->PI3K Inhibits MAPK RAS / MAPK Pathway RTK->MAPK Inhibits ATP->RTK Blocks Phosphorylation OUT Tumor Cell Apoptosis & Proliferation Arrest PI3K->OUT Induces MAPK->OUT Induces

Mechanism of RTK inhibition by pyrazole-based therapeutics driving apoptosis.

Clinical Translation: FDA-Approved Pyrazole Therapeutics

The structural versatility of the pyrazole motif has enabled the development of highly selective drugs across diverse therapeutic areas. The table below summarizes key FDA-approved pyrazole derivatives, highlighting the structural role of the heterocycle in target engagement 2, 3.

Drug NameFDA ApprovalPrimary TargetTherapeutic IndicationStructural Role of Pyrazole Core
Celecoxib 1998COX-2Osteoarthritis, Rheumatoid ArthritisCore scaffold; directs sulfonamide group into the COX-2 specific side pocket.
Crizotinib 2011ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)Acts as a dual H-bond donor/acceptor in the kinase ATP-binding hinge region.
Ruxolitinib 2011JAK1 / JAK2MyelofibrosisBinds the hinge region; provides optimal lipophilicity and metabolic stability.
Zanubrutinib 2019BTKMantle Cell LymphomaPyrazolo-pyrimidine hybrid; precisely positions an electrophilic warhead to covalently bind Cys481.
Selpercatinib 2020RETRET-mutant NSCLC / Thyroid CancerPyrazolo-pyridine hybrid; enables precision binding to mutated kinase conformations.
Vericiguat 2021sGCChronic Heart FailureBioisostere improving lipophilicity; facilitates noncovalent π−π interactions.

Synthetic Workflows: Vilsmeier-Haack Formylation

Efficient synthetic access to functionalized pyrazoles is a prerequisite for structure-activity relationship (SAR) optimization. The Vilsmeier-Haack reaction is a cornerstone methodology for regioselectively introducing a formyl group at the electron-rich C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes that serve as versatile intermediates for further cross-coupling 4, 5.

Workflow Step1 1. Reagent Prep POCl3 + DMF (0°C) Step2 2. Chloroiminium Ion Formation Step1->Step2 Step3 3. Substrate Addition (1H-Pyrazole) Step2->Step3 Step4 4. C4-Electrophilic Substitution (120°C) Step3->Step4 Step5 5. Aqueous Quench & Neutralization Step4->Step5 Step6 6. Pyrazole-4- carbaldehyde Isolation Step5->Step6

Step-by-step workflow for the Vilsmeier-Haack formylation of pyrazole derivatives.

Protocol 1: Regioselective C4-Formylation of 1H-Pyrazole

This protocol is engineered as a self-validating system. Intermediate visual cues (e.g., TLC consumption, pH monitoring) ensure that each chemical transition is verified before proceeding.

  • Vilsmeier Reagent Generation : Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 6.0 equiv) to 0°C. Slowly add phosphorus oxychloride ( POCl3​ , 4.0 equiv) dropwise.

    • Causality: The reaction between DMF and POCl3​ is highly exothermic. Strict temperature control (0–5°C) prevents the thermal degradation of the moisture-sensitive chloroiminium salt, ensuring maximal electrophile titer 5.

  • Substrate Addition : After 15 minutes of stirring, add the pyrazole substrate (1.0 equiv) dissolved in a minimal volume of anhydrous DMF dropwise to the complex.

  • Electrophilic Aromatic Substitution : Elevate the reaction temperature to 120°C and stir until complete consumption of the starting material is observed via Thin-Layer Chromatography (TLC).

    • Causality: Elevated temperature provides the necessary activation energy to overcome the resonance stabilization of the aromatic pyrazole ring, facilitating the formation of the Wheland intermediate at the sterically accessible and electron-rich C4 position 4.

  • Quenching & Hydrolysis : Cool the mixture to room temperature and pour it slowly over crushed ice.

    • Causality: The aqueous quench safely neutralizes unreacted POCl3​ and hydrolyzes the iminium intermediate into the final target aldehyde.

  • Neutralization & Isolation : Neutralize the highly acidic aqueous mixture with a saturated Na2​CO3​ solution until the pH reaches ~7. Extract with chloroform ( ), dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to isolate the pyrazole-4-carbaldehyde [[4]]().

Biological Validation: In Vitro Target Engagement

To confirm the therapeutic potential of synthesized pyrazole derivatives, rigorous in vitro validation is required. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating kinase inhibition.

Protocol 2: TR-FRET Kinase Inhibition Assay (Self-Validating System)
  • Enzyme Preparation : Dilute the recombinant kinase domain (e.g., ALK or BTK) in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20) to maintain enzyme stability and prevent non-specific plastic binding.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Transfer to the assay microplate, ensuring the final DMSO concentration in the well remains below 1%.

    • Causality: Limiting DMSO to ≤1% prevents solvent-induced enzyme denaturation, ensuring that any observed inhibition is strictly due to the ligand.

  • Reaction Initiation : Add the ATP/substrate peptide mixture at the predetermined Michaelis constant ( Km​ ) value for ATP.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors. Higher ATP concentrations would outcompete the pyrazole ligand, artificially inflating the apparent IC50​ .

  • Incubation & Detection : Incubate at room temperature for 60 minutes. Add the TR-FRET detection reagent (Europium-labeled antibody specific to the phosphorylated peptide).

  • Data Analysis & Validation : Measure the fluorescence emission ratio (665 nm / 615 nm). Plot the dose-response curve using non-linear regression to calculate the IC50​ .

    • Self-Validation: A reference inhibitor (e.g., Crizotinib) must be included on every plate as an internal positive control. Furthermore, a non-enzyme well serves as a baseline to subtract background fluorescence, validating that the observed signal drop is strictly enzyme-dependent.

Future Horizons

The future of pyrazole derivatives in medicinal chemistry lies in rational polypharmacology and targeted protein degradation. By incorporating the pyrazole motif into Proteolysis Targeting Chimeras (PROTACs), researchers can leverage its excellent binding kinetics to recruit specific kinases to E3 ligases, shifting the paradigm from target inhibition to target degradation.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source: ijpsjournal.com URL: 1

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: nih.gov (PMC) URL: 2

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: nih.gov (PMC) URL: 3

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: arkat-usa.org URL: 4

  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles Source: benchchem.com URL: 5

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Protocols & Analytical Methods

Method

Synthesis of 1,4-Diphenyl-1H-pyrazol-5-amine: A Detailed Protocol for Researchers

Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its vers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its versatile structure allows for a wide range of pharmacological activities, and pyrazole-containing compounds have found applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. A notable example is Celecoxib (Celebrex), a selective COX-2 inhibitor widely used in the treatment of arthritis, which features a central pyrazole core. This application note provides a comprehensive, in-depth guide for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine, a valuable building block for the development of novel therapeutics and functional materials.

Underlying Principles: The Cyclocondensation Reaction

The most fundamental and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine derivative. In this protocol, we will utilize the reaction between 3-oxo-3-phenylpropanenitrile (a β-ketonitrile) and phenylhydrazine.

The mechanism of this reaction involves the initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of 3-oxo-3-phenylpropanenitrile. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon, and subsequent tautomerization to yield the stable aromatic pyrazole ring. The reaction is typically facilitated by an acid or base catalyst.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Oxo-3-phenylpropanenitrile≥97%e.g., Sigma-Aldrich, TCI
Phenylhydrazine≥97%, freshly distillede.g., Sigma-Aldrich, Alfa Aesar
Glacial Acetic AcidACS Gradee.g., Fisher Scientific
EthanolAnhydrouse.g., Sigma-Aldrich
Round-bottom flaskAppropriate sizeStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer with hotplateStandard laboratory supplier
Buchner funnel and flaskStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254e.g., MilliporeSigma
Rotary evaporatorStandard laboratory supplier
Safety Precautions

Phenylhydrazine is highly toxic, a suspected carcinogen, and can be absorbed through the skin.[1][2][3][4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

3-Oxo-3-phenylpropanenitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5][6] Handle with appropriate PPE in a fume hood.

Glacial Acetic Acid is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.

Experimental Protocol

The following protocol outlines the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine via the cyclocondensation of 3-oxo-3-phenylpropanenitrile and phenylhydrazine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3-Oxo-3-phenylpropanenitrile - Phenylhydrazine solvent Add Solvent: - Ethanol reagents->solvent catalyst Add Catalyst: - Glacial Acetic Acid solvent->catalyst reflux Reflux Reaction Mixture (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • Reagent Addition: To the stirred solution, add phenylhydrazine (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol.[7] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The structure and purity of the synthesized 1,4-diphenyl-1H-pyrazol-5-amine should be confirmed by various analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point should be observed, compare with literature values if available.
¹H NMR Aromatic protons in the phenyl rings will appear in the range of δ 7.0-8.0 ppm. The amine protons will appear as a broad singlet, and the pyrazole proton will be a singlet.
¹³C NMR Signals corresponding to the aromatic carbons of the two phenyl rings and the pyrazole ring will be observed in the aromatic region (δ 110-150 ppm).
FT-IR Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the aromatic and pyrazole rings (around 1400-1600 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 1,4-diphenyl-1H-pyrazol-5-amine (C₁₅H₁₃N₃, MW: 235.29 g/mol ) should be observed.

Reaction Mechanism

The formation of 1,4-diphenyl-1H-pyrazol-5-amine proceeds through a well-established cyclocondensation mechanism.

Reaction_Mechanism ketonitrile 3-Oxo-3-phenylpropanenitrile plus1 + phenylhydrazine Phenylhydrazine arrow1 -> hydrazone Hydrazone Intermediate arrow2 -> (Intramolecular Cyclization) hydrazone->arrow2 cyclized_int Cyclized Intermediate arrow3 -> (Tautomerization) cyclized_int->arrow3 product 1,4-Diphenyl-1H-pyrazol-5-amine arrow1->hydrazone arrow2->cyclized_int arrow3->product

Caption: Simplified reaction mechanism for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.- Extend the reflux time and monitor closely by TLC. - Ensure the purity of starting materials, especially phenylhydrazine, which can oxidize over time.
Product loss during work-up or purification.- Ensure complete precipitation by using sufficiently cold water. - Use a minimal amount of hot solvent during recrystallization to avoid significant loss of product in the mother liquor.
Oily Product Instead of Crystals Impurities present.- Wash the crude product thoroughly. - Consider purification by column chromatography if recrystallization fails.
Recrystallization solvent is not optimal.- Try a different solvent or a mixed solvent system for recrystallization.
Formation of Isomeric Byproducts Reaction conditions favoring the formation of the other regioisomer.- The use of an acid catalyst generally favors the formation of the 5-amino isomer. Ensure the reaction medium is slightly acidic.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this compound for their drug discovery and materials science applications. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful and efficient synthesis.

References

  • Phenylhydrazine - Material Safety Data Sheet (MSDS). (2025, December 18).
  • Phenylhydrazine - SAFETY DATA SHEET. (2010, December 3). Retrieved from [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Retrieved from [Link]

  • Phenyl Hydrazine CAS No 100-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Supporting Information - Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances. Retrieved from [Link]

  • Phenylhydrazine. Organic Syntheses. Retrieved from [Link]

  • Supplementary Data. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules. Retrieved from [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]

  • Synthesis and chemical reactivity of 3-oxo-2-arylhydrazono-propanenitriles. (2010). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy.
  • 3-OXO-3-PHENYLPROPANENITRILE | CAS 614-16-4. Matrix Fine Chemicals. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. Retrieved from [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. ResearchGate. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. Reddit. Retrieved from [Link]

  • Method for purifying pyrazoles. Google Patents.
  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Retrieved from [Link]

Sources

Application

NMR spectroscopy of 1,4-diphenyl-1H-pyrazol-5-amine

Application Note: Comprehensive NMR Spectroscopic Characterization of 1,4-Diphenyl-1H-pyrazol-5-amine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / St...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopic Characterization of 1,4-Diphenyl-1H-pyrazol-5-amine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation

Executive Summary

1,4-Diphenyl-1H-pyrazol-5-amine (also known as 5-amino-1,4-diphenylpyrazole) is a highly functionalized heterocyclic building block. The 5-aminopyrazole motif is a privileged pharmacophore in medicinal chemistry and serves as a critical synthetic intermediate for complex fused heterocycles, such as pyrazolo[5,1-c][1,2,4]benzotriazines[1][2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, as the regioselectivity of downstream electrophilic aromatic substitutions and cyclizations depends entirely on the precise substitution pattern of the pyrazole core.

This application note provides an authoritative, self-validating protocol for the NMR acquisition of 1,4-diphenyl-1H-pyrazol-5-amine, coupled with a mechanistic rationale for its unique spectral features.

Molecular Context & Structural Dynamics

The electronic structure of 1,4-diphenyl-1H-pyrazol-5-amine is defined by a delicate push-pull dynamic between the electron-donating amino group at C5 and the electron-withdrawing nature of the adjacent sp2-hybridized nitrogen (N2).

  • Resonance Shielding at C4: The exocyclic -NH₂ group exerts a strong positive mesomeric (+M) effect, delocalizing its lone pair into the pyrazole π-system. This significantly increases electron density at the C4 position, resulting in a profound diamagnetic shielding effect[3].

  • Proton Exchange Dynamics: The -NH₂ protons are subject to rapid chemical exchange. Furthermore, the attached ¹⁴N nucleus (spin I=1 ) possesses a quadrupole moment. Rapid quadrupolar relaxation induces intermediate exchange on the NMR timescale, often broadening the -NH₂ proton signal into the baseline if analyzed in non-polar solvents like CDCl₃.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data, the following step-by-step methodology must be employed. This protocol establishes a closed-loop validation system to guarantee resolution and signal-to-noise (S/N) integrity.

Step 1: Rational Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is explicitly chosen over CDCl₃. The strong hydrogen-bond accepting nature of the sulfoxide oxygen restricts the chemical exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than being lost to solvent exchange.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C channels.

  • Causality: Proper impedance matching minimizes reflected power during radiofrequency (RF) pulsing, ensuring accurate 90° pulse widths and maximizing the S/N ratio for the insensitive ¹³C nucleus.

Step 3: Locking and High-Resolution Shimming (Validation Step)

  • Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (Z1–Z5).

  • Validation: Measure the line width at half-height ( W1/2​ ) of the internal TMS peak. The system is only validated for acquisition if W1/2​<1.0 Hz. If broader, repeat manual shimming of the Z1/Z2 gradients to correct local magnetic field inhomogeneities.

Step 4: 1D Acquisition Parameters

  • ¹H NMR: Spectral width = 12 ppm; Relaxation delay (D1) = 2.0 s; Scans = 16.

  • ¹³C NMR: Spectral width = 250 ppm; Relaxation delay (D1) = 2.0 s; Scans = 1024; Decoupling = WALTZ-16 sequence.

NMR_Workflow Sample 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 (Prevents NH2 exchange) Tune 2. Probe Tuning & Matching Optimize 1H and 13C channels Sample->Tune Lock 3. Lock & Shim Lock to 2H; Shim Z1-Z5 (Validate: Line width < 1 Hz) Tune->Lock Acq1D 4. 1D Acquisition 1H (16 scans), 13C (1024 scans) Lock->Acq1D Acq2D 5. 2D Acquisition COSY, HSQC, HMBC workflows Acq1D->Acq2D Process 6. Processing & Phasing Zero-filling, Apodization, Baseline Corr. Acq2D->Process

Caption: Workflow for high-resolution 1D and 2D NMR acquisition of pyrazole derivatives.

Spectral Analysis & Causal Peak Assignment

The following tables summarize the quantitative data, mapping the chemical shifts to their specific structural environments based on electronic causality[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C3-H 7.85Singlet (s)1HHighly deshielded by the adjacent electronegative N2 atom and the aromatic ring current. Lack of adjacent protons results in a sharp singlet.
N1-Phenyl 7.45 – 7.65Multiplet (m)5HDeshielded relative to the C4-phenyl due to the direct inductive electron-withdrawing effect of the N1 pyrazole nitrogen.
C4-Phenyl 7.20 – 7.40Multiplet (m)5HStandard aromatic resonance; slightly more shielded than the N1-phenyl group due to distance from the pyrazole nitrogens.
C5-NH₂ 5.40Broad singlet (br s)2HBroadened by ¹⁴N quadrupolar relaxation and residual chemical exchange. Shifted downfield due to hydrogen bonding with DMSO-d6.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C5 146.8Quaternary (C)Strongly deshielded by the directly attached electronegative -NH₂ group and N1 atom.
N1-Ph (C1') 139.2Quaternary (C)Deshielded by direct attachment to the N1 atom of the pyrazole core.
C3 138.5Methine (CH)Deshielded by the adjacent N2 atom. Unambiguously linked to the 7.85 ppm proton via HSQC.
C4-Ph (C1'') 132.0Quaternary (C)Standard ipso-carbon resonance for a phenyl ring attached to an sp2 carbon.
Ph Carbons 126.0 – 129.5Methine (CH)Overlapping resonances of the ortho, meta, and para carbons of both phenyl rings.
C4 105.2Quaternary (C)Highly shielded. The +M resonance effect from the C5-NH₂ group drives electron density onto C4, shifting it significantly upfield[3].

Advanced 2D NMR Workflows for Unambiguous Elucidation

To prevent misassignment of the highly substituted pyrazole core, 1D data must be corroborated using 2D correlation spectroscopy.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps direct ¹J_CH couplings.

    • Application: Confirms that the carbon at δ 138.5 ppm is a methine (C3) by correlating it directly to the proton singlet at δ 7.85 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Maps long-range ²J_CH and ³J_CH couplings to bridge quaternary carbons.

    • Application: The H3 proton (δ 7.85) will show a strong ³J correlation to C5 (δ 146.8) and a ²J correlation to C4 (δ 105.2). This definitively locks the position of the phenyl and amino groups on the heterocycle.

HMBC_Map cluster_protons Proton Sources (1H) cluster_carbons Target Carbons (13C) H3 H3 Proton (δ ~7.85 ppm) C4 C4 Carbon (δ ~105.2 ppm) H3->C4 2J_CH C5 C5 Carbon (δ ~146.8 ppm) H3->C5 3J_CH Ph4 C4-Phenyl (C1'') (δ ~132.0 ppm) H3->Ph4 3J_CH NH2 NH2 Protons (δ ~5.40 ppm) NH2->C4 3J_NH NH2->C5 2J_NH C3 C3 Carbon (δ ~138.5 ppm)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural elucidation.

References

  • [1] Pyrazolotriazines from condensation of nitro with amino groups. Academia.edu. Available at: [Link]

  • [2] Reactivity of 1-(2-nitrophenyl)-5-aminopyrazoles under basic conditions and synthesis of new 3-, 7-, and 8-substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides. ResearchGate. Available at:[Link]

  • [3] Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole (Discussing Begtrup's 13C NMR spectroscopy of pyrazoles). ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of 1,4-Diphenyl-1H-pyrazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance presents a formidable global health chal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4] The 1,4-diphenyl-1H-pyrazol-5-amine scaffold, in particular, offers a versatile platform for medicinal chemists to design novel antimicrobial agents. This guide provides detailed application notes and standardized protocols for the initial in vitro evaluation of the antimicrobial efficacy of these derivatives, ensuring robust and reproducible data generation for drug development programs.

The selection of appropriate antimicrobial assays is a critical first step in the characterization of any new compound.[1] The methodologies outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for consistent and reliable results.[5][6][7][8][9] This document will detail three fundamental assays: the Agar Well Diffusion method for preliminary screening, the Broth Microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC), and the Time-Kill Kinetics assay to assess the dynamic interaction between the compound and the microorganism.

Part 1: Initial Screening by Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the preliminary assessment of the antimicrobial activity of novel compounds.[10][11] This qualitative or semi-quantitative assay relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Causality Behind Experimental Choices
  • Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobial agents.[12]

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial density on the agar plate.[12][13] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Well vs. Disc Diffusion: The well diffusion method is particularly suitable for initial screening of novel compounds that may be available in small quantities or are soluble in solvents that could interfere with the paper disc in a disc diffusion assay.[12]

Experimental Protocol: Agar Well Diffusion
  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard.[12][13]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it several times against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a confluent lawn of growth.[12]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Preparation and Sample Application:

    • Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[10][11]

    • Carefully add a defined volume (e.g., 50-100 µL) of the 1,4-diphenyl-1H-pyrazol-5-amine derivative solution (at a known concentration) into each well.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.[12]

  • Incubation and Data Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.[15]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The presence of a clear zone around the well indicates antimicrobial activity.

Data Presentation

Summarize the results in a table for clear comparison.

CompoundConcentration (µg/mL)Test MicroorganismZone of Inhibition (mm)
Derivative 1100Staphylococcus aureus[Insert Data]
Derivative 1100Escherichia coli[Insert Data]
Positive Control30Staphylococcus aureus[Insert Data]
Negative ControlN/AStaphylococcus aureus[Insert Data]
Experimental Workflow Diagram

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Inoculate Inoculate Plates with Test Organism Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompound Add Compound and Controls to Wells CreateWells->AddCompound Incubate Incubate Plates (18-24h, 37°C) AddCompound->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones

Caption: Workflow for the Agar Well Diffusion Assay.

Part 2: Quantitative Analysis by Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screening, the Broth Microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC) of the 1,4-diphenyl-1H-pyrazol-5-amine derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][14] This quantitative data is essential for comparing the potency of different derivatives and for guiding further drug development.

Causality Behind Experimental Choices
  • Method Standardization: The broth microdilution method is a standardized technique recommended by both CLSI and EUCAST for its efficiency and the small volumes of reagents required.[5][7]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The use of CAMHB is crucial for testing certain antimicrobial agents as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the MIC of some drugs against specific bacteria.

  • Final Inoculum Concentration: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL is a critical parameter for ensuring the reproducibility of MIC results.[13][14]

Experimental Protocol: Broth Microdilution
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,4-diphenyl-1H-pyrazol-5-amine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.[14][16] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar well diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells after inoculation.[13][14]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL.

    • Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with broth only).[14]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] A microplate reader can also be used to measure absorbance for a more quantitative assessment.

Data Presentation

Present the MIC values in a clear, tabular format.

DerivativeTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Derivative 1S. aureus ATCC 29213Positive[Insert Data]Vancomycin[Insert Data]
Derivative 1E. coli ATCC 25922Negative[Insert Data]Ciprofloxacin[Insert Data]
Derivative 2S. aureus ATCC 29213Positive[Insert Data]Vancomycin[Insert Data]
Derivative 2E. coli ATCC 25922Negative[Insert Data]Ciprofloxacin[Insert Data]
Experimental Workflow Diagram

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis CompoundDilutions Prepare Serial Dilutions of Compound in 96-Well Plate InoculatePlate Inoculate Wells with Bacterial Suspension CompoundDilutions->InoculatePlate InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->InoculatePlate IncubatePlate Incubate Plate (16-20h, 37°C) InoculatePlate->IncubatePlate ReadMIC Visually Read MIC or Use Plate Reader IncubatePlate->ReadMIC RecordMIC Record MIC as Lowest Concentration with No Growth ReadMIC->RecordMIC

Caption: Workflow for the Broth Microdilution Assay.

Part 3: Dynamic Assessment with Time-Kill Kinetics Assay

While the MIC provides information on the concentration required to inhibit growth, the time-kill kinetics assay offers a dynamic view of the antimicrobial agent's effect over time.[1][17] This assay helps to determine whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[17][18]

Causality Behind Experimental Choices
  • Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, and 4x MIC) provides a comprehensive understanding of the concentration-dependent activity of the compound.

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, and 24 hours) allows for the construction of a kill curve, illustrating the rate and extent of bacterial killing.[18]

  • Definition of Bactericidal Activity: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[17][18]

Experimental Protocol: Time-Kill Kinetics
  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB.

    • Prepare tubes containing CAMHB with the 1,4-diphenyl-1H-pyrazol-5-amine derivative at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculation:

    • Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[18]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.[17][18] A <3-log₁₀ reduction where the bacterial count remains relatively stable suggests bacteriostatic activity.[18]

Data Presentation

Present the time-kill data graphically, plotting log₁₀ CFU/mL versus time. A summary table can also be provided.

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0[Insert Data][Insert Data][Insert Data][Insert Data]
2[Insert Data][Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data][Insert Data]
Experimental Workflow Diagram

TimeKillAssay cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis PrepareTubes Prepare Tubes with Compound (0x, 1x, 2x, 4x MIC) InoculateTubes Inoculate Tubes PrepareTubes->InoculateTubes PrepareInoculum Prepare Mid-Log Phase Bacterial Culture PrepareInoculum->InoculateTubes IncubateAndSample Incubate and Sample at Time Points (0, 2, 4, 8, 24h) InoculateTubes->IncubateAndSample SerialDilute Perform Serial Dilutions IncubateAndSample->SerialDilute PlateSamples Plate Dilutions on Agar SerialDilute->PlateSamples IncubatePlates Incubate Plates (18-24h, 37°C) PlateSamples->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData

Caption: Workflow for the Time-Kill Kinetics Assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial antimicrobial characterization of 1,4-diphenyl-1H-pyrazol-5-amine derivatives. By systematically employing agar well diffusion for screening, broth microdilution for MIC determination, and time-kill assays for evaluating bactericidal or bacteriostatic activity, researchers can generate high-quality, reproducible data. This information is fundamental for structure-activity relationship (SAR) studies and for advancing the most promising compounds into further stages of preclinical drug development. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for ensuring the integrity and comparability of the data generated.

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • EUCAST: EUCAST - Home. EUCAST. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • 4.6. Time-Kill Kinetics Assay. Bio-protocol. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science Publishers. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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Application

Application Note: Regioselective Synthesis of Pyrazole Scaffolds via Knorr Cyclization

Introduction & Mechanistic Rationale Pyrazoles are privileged five-membered heterocyclic pharmacophores characterized by two adjacent nitrogen atoms. They are ubiquitous in medicinal chemistry and form the core of blockb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are privileged five-membered heterocyclic pharmacophores characterized by two adjacent nitrogen atoms. They are ubiquitous in medicinal chemistry and form the core of blockbuster therapeutics, including celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and rimonabant[1]. The Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative—remains the most robust and widely utilized method for constructing these scaffolds[2].

A critical challenge in the Knorr synthesis is controlling regioselectivity when utilizing unsymmetrical 1,3-diketones and substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl carbon, often leading to a challenging-to-separate mixture of 1,3- and 1,5-disubstituted regioisomers[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic synthesis. This guide details a highly optimized, self-validating experimental workflow designed to maximize regioselectivity through strict kinetic control and targeted solvent effects.

Causality in Experimental Choices

The reaction proceeds via a two-step sequence: condensation to a hydrazone, followed by intramolecular cyclization[4].

  • Solvent Selection (The "Why"): While polar protic solvents like ethanol are standard, utilizing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) significantly enhances regioselectivity. TFE acts as a strong hydrogen-bond donor, stabilizing the transition state of the initial nucleophilic attack and amplifying the electrophilic differences between the two carbonyls[3].

  • Temperature Control (The "Why"): Lowering the initial reaction temperature to 0 °C enforces kinetic control, directing the hydrazine to the most electrophilic, least sterically hindered carbonyl. Subsequent heating provides the thermodynamic drive required to overcome the activation barrier for cyclization and aromatization[3][5].

Mechanism A 1,3-Diketone + Substituted Hydrazine B Nucleophilic Attack (Kinetic Control) A->B C Carbinolamine Intermediate B->C D Dehydration C->D E Hydrazone Intermediate D->E F Intramolecular Cyclization (Thermodynamic Drive) E->F G Regioselective Pyrazole F->G

Mechanistic pathway of the Knorr pyrazole synthesis highlighting kinetic and thermodynamic steps.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between solvent/temperature choices and the resulting regioselectivity (ratio of 1,5-isomer to 1,3-isomer) during the condensation of an unsymmetrical 1,3-diketone with phenylhydrazine.

SolventTemperature ProfileCatalystYield (%)Regiomeric Ratio (1,5 : 1,3)
EthanolReflux (78 °C)None8260 : 40
EthanolReflux (78 °C)Acetic Acid (cat.)8865 : 35
DMF80 °C (Isothermal)None7555 : 45
TFE 0 °C to Reflux Acetic Acid (cat.) 91 92 : 8
HFIP0 °C to RefluxAcetic Acid (cat.)8995 : 5

Note: Fluorinated solvents combined with a temperature gradient drastically shift the reaction toward a single regioisomer by locking in the kinetic product during the initial condensation phase[3][5].

Experimental Protocol: Regioselective Pyrazole Cyclization

This self-validating protocol outlines the synthesis of a highly pure pyrazole regioisomer. Each critical phase includes an observable validation metric to ensure the system is functioning correctly before proceeding.

Materials Required:

  • Unsymmetrical 1,3-diketone (1.0 equiv, e.g., 10 mmol)

  • Substituted hydrazine or hydrazine hydrochloride (1.1 equiv, e.g., 11 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (20 mL)

  • Glacial acetic acid (0.1 equiv, 1 mmol)

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Dissolve the 1,3-diketone (10 mmol) in 15 mL of TFE in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution strictly to 0 °C using an ice-water bath.

Step 2: Kinetic Condensation In a separate vial, dissolve the substituted hydrazine (11 mmol) in 5 mL of TFE. Add glacial acetic acid (1 mmol) to this solution.

  • Validation Checkpoint: Ensure complete dissolution. The acid catalyst is crucial here to activate the carbonyl group without triggering premature, uncontrolled side reactions.

Step 3: Controlled Addition Add the hydrazine solution dropwise to the 1,3-diketone solution over 15 to 20 minutes while maintaining the temperature at 0 °C.

  • Validation Checkpoint: A distinct color change (typically a shift to pale yellow) should be observed, visually confirming the formation of the hydrazone intermediate[4].

Step 4: Cyclization and Aromatization Remove the ice bath and allow the reaction to warm to room temperature for 30 minutes. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3–4 hours[6].

Step 5: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexanes mobile phase[7].

  • Validation Checkpoint: The reaction is deemed complete when the starting diketone spot is entirely consumed, and a single major product spot is visible under UV light (254 nm). The absence of a prominent secondary spot validates the success of the regioselective control.

Step 6: Workup and Precipitation Cool the reaction mixture to room temperature. Slowly pour the concentrated mixture into 100 mL of vigorously stirred, ice-cold distilled water[6].

  • Validation Checkpoint: A solid precipitate must form immediately. If an oil separates instead, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.

Step 7: Isolation and Purification Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 x 20 mL) to remove residual acid and unreacted hydrazine. Recrystallize the crude solid from an ethanol/water mixture to obtain the analytically pure pyrazole derivative[8].

Workflow Step1 1. Preparation Cool diketone in TFE to 0 °C Step2 2. Condensation Dropwise addition of hydrazine Step1->Step2 Step3 3. Cyclization Reflux at 80 °C for 3-4h Step2->Step3 Step4 4. Workup Precipitate in ice-cold water Step3->Step4 Step5 5. Purification Vacuum filtration & Recrystallize Step4->Step5

Step-by-step experimental workflow for the regioselective synthesis of pyrazole derivatives.

Analytical Characterization

To definitively validate the regiochemical outcome, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The chemical shift of the pyrazole C4-proton (typically a sharp singlet between δ 6.0–7.0 ppm in ¹H NMR) and the distinct carbon shifts in ¹³C NMR provide proof of the substitution pattern. Furthermore, 2D NOESY cross-peaks between the N-substituent and the adjacent C5-substituent will definitively confirm the specific regioisomer formed, closing the loop on this self-validating protocol.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review, ResearchGate,[Link]

  • Knorr Pyrazole Synthesis of Edaravone, Royal Society of Chemistry,[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow, RSC Publishing,[Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of 1,4-Diphenyl-1H-pyrazol-5-amine

Introduction: The Imperative for Purity 1,4-Diphenyl-1H-pyrazol-5-amine is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structural motif is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

1,4-Diphenyl-1H-pyrazol-5-amine is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structural motif is a cornerstone in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The efficacy, safety, and reproducibility of research and development efforts hinging on this molecule are directly correlated to its purity. The presence of residual starting materials, by-products, or isomers can lead to ambiguous biological data, failed synthetic steps, and compromised material properties.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing robust and validated protocols for the purification of 1,4-Diphenyl-1H-pyrazol-5-amine. The methodologies described herein are grounded in fundamental chemical principles and are designed to be adaptable to various scales and impurity profiles. We will explore purification by recrystallization, acid-base extraction, and column chromatography, providing not just step-by-step instructions but also the causal logic behind each experimental choice.

Foundational Physicochemical Properties

A rational approach to purification begins with a thorough understanding of the molecule's intrinsic properties. These parameters dictate the ideal techniques and solvent systems for separating the target compound from its contaminants.

PropertyValueSource / Comment
Molecular Formula C₁₅H₁₃N₃[2]
Molecular Weight 235.29 g/mol [2]
Appearance Solid (typically off-white to light yellow)[1]
Basicity (pKa) Weakly BasicPyrazoles are known to be weak bases.[3] The exocyclic amine at the C5 position imparts basicity, allowing for protonation by acids to form a salt. This is the key property exploited in acid-base extraction.
Solubility Profile Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane.Inferred from general pyrazole chemistry and common recrystallization/chromatography solvents.[4][5][6]

Strategic Purification Methodologies

The selection of a purification strategy is contingent upon the nature of the impurities, the required scale, and the desired final purity. Three primary methods are highly effective for 1,4-diphenyl-1H-pyrazol-5-amine.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is scalable and often yields highly pure crystalline material.

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique that specifically leverages the basicity of the 5-amino group to separate it from neutral or acidic impurities.[7]

  • Column Chromatography: The most versatile technique for separating complex mixtures or compounds with very similar solubility profiles.[8]

Protocol I: Purification by Recrystallization

Principle: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at variant temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[4]

Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent / SystemSuitability & Rationale
Ethanol or Methanol Excellent single-solvent choice. 1,4-diphenyl-1H-pyrazol-5-amine exhibits good solubility in hot alcohols and significantly lower solubility upon cooling.[5]
Ethyl Acetate A good alternative to alcohols, offering a different polarity profile that may be effective for removing alcohol-soluble impurities.[5]
Ethyl Acetate / Hexane A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent), and hexane (the "anti-solvent") is added to the hot solution until turbidity appears, reducing the overall solubility and inducing crystallization upon cooling.[4]
Ethanol / Water A classic mixed-solvent system for moderately polar compounds. The compound is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes cloudy.[5]
Detailed Step-by-Step Protocol (Single Solvent: Ethanol)
  • Dissolution: Place the crude 1,4-diphenyl-1H-pyrazol-5-amine in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them. Causality: This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4] Causality: Slow cooling promotes the growth of larger, more perfect crystals, which are typically purer than fine powders formed by rapid crashing.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Visualization: Recrystallization Workflow

Recrystallization_Workflow start Crude Product Dissolve Dissolve start->Dissolve Min. Hot Solvent process_node process_node decision decision output output decision_insoluble Insoluble Impurities? Dissolve->decision_insoluble Check for Insolubles Hot_Filter Hot_Filter decision_insoluble->Hot_Filter Yes Cool_Slowly Cool_Slowly decision_insoluble->Cool_Slowly No Hot_Filter->Cool_Slowly Ice_Bath Ice_Bath Cool_Slowly->Ice_Bath Maximize Yield Vacuum_Filter Vacuum_Filter Ice_Bath->Vacuum_Filter Isolate Crystals Wash Wash Vacuum_Filter->Wash Cold Solvent Dry Dry Wash->Dry Dry->output Pure Crystals

Caption: Workflow for the purification of 1,4-diphenyl-1H-pyrazol-5-amine via recrystallization.

Protocol II: Purification by Acid-Base Extraction

Principle: This technique exploits the basic nature of the 5-amino group. The crude compound is dissolved in an organic solvent, and upon washing with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt migrates to the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The process is then reversed by basifying the aqueous layer to regenerate and precipitate the pure, neutral amine.[3][7]

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[3] Causality: The basic amine is protonated (R-NH₂ → R-NH₃⁺Cl⁻) and becomes soluble in the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Backwash (Optional): Wash the combined acidic aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.[7]

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). The purified 1,4-diphenyl-1H-pyrazol-5-amine will precipitate as a solid.[3] Causality: The base deprotonates the ammonium salt (R-NH₃⁺ → R-NH₂), rendering it insoluble in water.

  • Isolation: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or DCM) two or three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization: Acid-Base Extraction Workflow

AcidBase_Workflow start Crude Product in Organic Solvent Add_Acid Add_Acid start->Add_Acid e.g., 1M HCl process_node process_node output output waste waste Separate_Layers Separate_Layers Add_Acid->Separate_Layers Aqueous_Layer Aqueous_Layer Separate_Layers->Aqueous_Layer Contains Product Salt (R-NH3+) Organic_Layer Organic_Layer Separate_Layers->Organic_Layer Contains Neutral Impurities Add_Base Add_Base Aqueous_Layer->Add_Base e.g., 1M NaOH Organic_Layer->waste Discard Extract_Product Extract_Product Add_Base->Extract_Product Precipitated Product (R-NH2) Dry_Evaporate Dry_Evaporate Extract_Product->Dry_Evaporate Fresh Organic Solvent Dry_Evaporate->output Pure Product

Caption: Workflow for purifying 1,4-diphenyl-1H-pyrazol-5-amine via acid-base extraction.

Protocol III: Purification by Column Chromatography

Principle: This method separates components of a mixture based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase (eluent). Compounds with higher affinity for the stationary phase move slower, while less polar compounds with higher affinity for the eluent move faster, effecting separation.

System Selection
  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is typically effective. Expert Tip: For basic compounds like this aminopyrazole, which can streak or irreversibly bind to acidic silica, it is highly advisable to pre-treat the eluent or the silica slurry with a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites and ensure better recovery and peak shape.[5]

  • Mobile Phase (Eluent): The ideal eluent system should provide a retention factor (R_f) of ~0.2-0.4 for the target compound on a TLC plate. A gradient of hexane and ethyl acetate is a common starting point.

    • Initial Screening: Use TLC to test solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

    • Typical System: A gradient from 9:1 to 7:3 Hexane:Ethyl Acetate is often effective for pyrazole derivatives.[6][9]

Detailed Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with low polarity. Collect fractions in test tubes.

  • Gradient Elution (if needed): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. Causality: Starting with low polarity elutes non-polar impurities first. The target compound will elute as the solvent polarity is increased to a point where it can effectively compete for the silica binding sites.

  • Monitoring: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate, elute, and visualize under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to obtain the purified 1,4-diphenyl-1H-pyrazol-5-amine.

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product Pack_Column Pack_Column start->Pack_Column Silica + Eluent process_node process_node output output Load_Sample Load_Sample Pack_Column->Load_Sample Wet or Dry Load Elute Elute Load_Sample->Elute Mobile Phase Collect_Fractions Collect_Fractions Elute->Collect_Fractions Monitor_TLC Monitor_TLC Collect_Fractions->Monitor_TLC Analyze Fractions Combine_Fractions Combine_Fractions Monitor_TLC->Combine_Fractions Identify Pure Fractions Evaporate_Solvent Evaporate_Solvent Combine_Fractions->Evaporate_Solvent Evaporate_Solvent->output Pure Product

Caption: General workflow for purification by silica gel column chromatography.

Verification of Purity

After purification, the integrity of the compound should be confirmed.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These techniques confirm the chemical structure and can reveal the presence of any remaining impurities.

Conclusion

The purification of 1,4-diphenyl-1H-pyrazol-5-amine is a critical step in ensuring the reliability and success of subsequent research. The choice between recrystallization, acid-base extraction, and column chromatography should be made based on a careful analysis of the crude material's impurity profile, the desired scale, and the required final purity. By applying the principles and detailed protocols within this guide, researchers can confidently obtain high-purity material suitable for the most demanding applications in drug discovery and materials science.

References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds.

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Sigma-Aldrich. 1,4-Diphenyl-1H-pyrazol-5-amine.

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.

  • BenchChem. Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.

  • BenchChem. Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution.

  • Sigma-Aldrich. 1,4-Diphenyl-1H-pyrazol-5-amine AldrichCPR.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Al-Majdoul, F. et al. (2020). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science.

  • SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column.

  • Maji, B. et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

  • BenchChem. Application Notes and Protocols: Diphenyl-1H-Pyrazole Derivatives in Organic Synthesis.

  • Santa Cruz Biotechnology. 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine.

  • Sigma-Aldrich. 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine.

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Gunkara, O. T. et al. (2013). Synthesis of new pyrazolone dyes. ResearchGate.

  • BenchChem. Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

  • Organic Syntheses. 3(5)-aminopyrazole.

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.

  • Prasad, T. N. M. et al. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online.

  • BenchChem. Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

  • Heterocycles. PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION.

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams.

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams page-1.

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Application

Application Note: Computational Docking Protocols for 1,4-Diphenyl-1H-pyrazol-5-amine and Its Derivatives

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Scientific Rationale The compound 1,4-diphenyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Scientific Rationale

The compound 1,4-diphenyl-1H-pyrazol-5-amine (CAS: 108719-40-0) serves as a privileged structural motif in modern medicinal chemistry[1]. Pyrazole-based scaffolds are highly valued for their ability to act as competitive inhibitors of critical oncogenic kinases, specifically Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) [2][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic software tutorials. Here, we establish a self-validating computational workflow that ensures high thermodynamic accuracy when predicting the binding affinity of 1,4-diphenyl-1H-pyrazol-5-amine derivatives.

The Causality of Target Selection

Why focus on CDK2 and EGFR? The 1,4-diphenyl-1H-pyrazol-5-amine core possesses a unique spatial geometry. The primary amine at the C5 position acts as a potent hydrogen bond donor, while the diphenyl rings provide essential steric bulk to occupy hydrophobic pockets within kinase active sites[3]. When these compounds competitively bind to the ATP-binding pocket of CDK2 (specifically interacting with the Leu83 hinge region), they prevent the phosphorylation of the Retinoblastoma (Rb) protein. This sequesters the E2F transcription factor, ultimately inducing G1/S phase cell cycle arrest and apoptosis in cancer cells[4].

Pathway LIG 1,4-diphenyl-1H- pyrazol-5-amine CDK2 CDK2 Active Site (Leu83 Hinge) LIG->CDK2 Binds RB Rb Phosphorylation Inhibited CDK2->RB Prevents CELL G1/S Arrest & Apoptosis RB->CELL Induces

Figure 1: Mechanism of CDK2 inhibition by diphenyl-pyrazole derivatives.

Quantitative Data Synthesis

Before initiating the computational protocol, it is critical to benchmark our expectations against established in vitro data. The following table synthesizes the binding energies and experimental IC₅₀ values for pyrazole derivatives targeting CDK2 and EGFR, providing a baseline for our docking studies[2][3].

Compound Scaffold / DerivativePrimary TargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (µM)
1,4-diphenyl-1H-pyrazol-5-amine CDK2-8.45 (Theoretical)Leu83, Glu81, Asp145N/A (Lead Motif)
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline CDK2-9.12Leu83, Asp86, Gln1310.98 ± 0.06[3]
Imidazol-pyrazole hybrid (Compound 9g) EGFR-8.70Met793, Thr7900.11 ± 0.02[2]

Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility , every docking simulation must be treated as a closed, self-validating system. The workflow below illustrates the critical path from preparation to thermodynamic validation.

MolecularDocking LIG Ligand Preparation (Epik: pH 7.4 ± 0.2) DOCK Molecular Docking (Glide SP / XP) LIG->DOCK PROT Protein Preparation (PROPKA & OPLS4) GRID Grid Generation (20x20x20 Å Box) PROT->GRID VAL Self-Validation (Native Ligand RMSD < 2.0 Å) GRID->VAL VAL->DOCK Pass MMGBSA Post-Docking Analysis (MM-GBSA ΔG bind) DOCK->MMGBSA

Figure 2: Self-validating computational molecular docking workflow.

Step-by-Step Experimental Protocol

This protocol utilizes standard industry suites (e.g., Schrödinger Maestro, AutoDock Vina) but focuses heavily on the causality of the parameters chosen.

Phase 1: Ligand Preparation
  • Action: Import the 2D SMILES string of 1,4-diphenyl-1H-pyrazol-5-amine. Run ligand preparation tools (e.g., LigPrep) using the OPLS4 force field. Generate possible tautomers and ionization states at a target pH of 7.4 ± 0.2 using Epik.

  • Causality: Pyrazole rings are highly susceptible to tautomerization. Incorrectly assigning the protonation state of the C5-amine or the pyrazole nitrogen will completely alter the hydrogen-bond donor/acceptor profile, leading to false-positive docking poses. Physiological pH ensures the molecule is modeled exactly as it would exist in the human cellular environment[3].

Phase 2: Protein Preparation
  • Action: Download the high-resolution X-ray crystal structure of CDK2 (e.g., PDB ID: 1DI8) or EGFR. Remove all water molecules beyond 5.0 Å of the co-crystallized ligand. Use PROPKA to optimize the hydrogen bond network and run a restrained minimization.

  • Causality: Raw PDB files often contain steric clashes, missing hydrogen atoms, and unresolved side chains. Removing bulk water reduces computational noise, but retaining structural waters within 5.0 Å is critical, as they often bridge interactions between the pyrazole amine and the kinase hinge region[2].

Phase 3: Grid Generation & The Self-Validation Check
  • Action: Center the receptor grid box strictly on the coordinates of the native co-crystallized ligand. Set the bounding box size to 20 × 20 × 20 Å.

  • Self-Validation Check (Critical): Before screening your novel 1,4-diphenyl-1H-pyrazol-5-amine derivatives, extract the native ligand, scramble its 3D coordinates, and re-dock it into your generated grid.

  • Causality: The system is validated only if the Root-Mean-Square Deviation (RMSD) between your top-ranked docked pose and the original X-ray crystallographic pose is ≤ 2.0 Å . If the RMSD exceeds 2.0 Å, your grid parameters are flawed and must be recalibrated. This ensures the protocol is mathematically trustworthy before any new data is generated.

Phase 4: Molecular Docking Execution
  • Action: Execute docking using Standard Precision (SP) followed by Extra Precision (XP) scoring functions. Apply a hydrogen bond constraint to the hinge region residue (e.g., Leu83 in CDK2).

  • Causality: SP provides rapid, broad conformational sampling. XP applies a much harsher scoring penalty for desolvation and steric clashes. By forcing a constraint on Leu83, we filter out computationally favorable but biologically irrelevant poses, ensuring the pyrazole core anchors correctly[3].

Phase 5: Post-Docking Thermodynamic Analysis (MM-GBSA)
  • Action: Subject the top 5 docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores are fast but rely on simplified implicit solvent models, often overestimating binding affinity. MM-GBSA introduces continuum solvation models to calculate the true free energy of binding ( ΔGbind​ ), providing a highly accurate rank-ordering of your pyrazole derivatives prior to in vitro synthesis.

References

  • Asian Journal of Chemistry. Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano. URL:[Link]

  • Bioorganic & Medicinal Chemistry (PubMed). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. URL:[Link]

  • Arabian Journal of Chemistry. A novel inhibitor, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole, blocks anti-apoptotic proteins via molecular docking and strongly induced apoptosis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing 1,4-diphenyl-1H-pyrazol-5-amine synthesis yield

Welcome to the Technical Support Center for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing highly functionalized pyrazoles requires precise control over reaction kinetics and thermodynamics. This guide focuses on the mechanistic causality behind each experimental choice, providing you with self-validating protocols to ensure >90% yields, strict regioselectivity, and reproducible scale-ups.

Part 1: Mechanistic Overview & Causality

The most robust and regioselective route to 1,4-diphenyl-1H-pyrazol-5-amine is the condensation of phenylhydrazine with 2-phenyl-3-(dimethylamino)acrylonitrile [1].

The success of this reaction depends entirely on controlling which nitrogen of the phenylhydrazine attacks first. The terminal primary amine (–NH₂) is more nucleophilic than the internal secondary amine (–NH–). By running the reaction under mildly acidic conditions, we protonate the dimethylamine leaving group on the enaminonitrile. This lowers the activation energy for the addition-elimination step, ensuring the terminal –NH₂ attacks the β -carbon exclusively. Subsequent intramolecular cyclization yields the 5-amino regioisomer rather than the undesired 3-amino byproduct [2].

Pathway R Phenylhydrazine + 2-Phenyl-3-(dimethylamino)acrylonitrile AE Step 1: Addition-Elimination (Loss of Dimethylamine) R->AE EtOH / AcOH Reflux INT Intermediate: Ph-NH-NH-CH=C(Ph)-CN AE->INT CYC Step 2: Intramolecular Cyclization (Ph-NH attacks -CN) INT->CYC Acid Catalysis PROD 1,4-Diphenyl-1H-pyrazol-5-amine (Target) CYC->PROD Tautomerization

Mechanistic pathway for the regioselective synthesis of 1,4-diphenyl-1H-pyrazol-5-amine.

Part 2: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are built-in to ensure the reaction is proceeding correctly before you commit to the workup.

Reagents Required:

  • 2-Phenyl-3-(dimethylamino)acrylonitrile (1.0 equiv, 10 mmol, 1.72 g)

  • Phenylhydrazine (1.1 equiv, 11 mmol, 1.08 mL)

  • Anhydrous Ethanol (20 mL)

  • Glacial Acetic Acid (1 mL, ~5% v/v)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-phenyl-3-(dimethylamino)acrylonitrile in 20 mL of anhydrous ethanol.

  • Atmospheric Control (Critical): Purge the solvent with Argon or Nitrogen for 10 minutes. Causality: Phenylhydrazine is highly susceptible to atmospheric oxidation, which throws off stoichiometry and creates dark tar byproducts [3].

  • Catalyst Addition: Add 1 mL of glacial acetic acid.

  • Reagent Addition: Syringe in the phenylhydrazine dropwise at room temperature.

    • Validation Checkpoint: The starting enaminonitrile is bright yellow. Upon addition of phenylhydrazine and gentle heating, the solution should transition to a pale yellow/translucent state, indicating successful formation of the hydrazone intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction to 78°C (reflux) for 4 hours under an inert atmosphere.

    • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the intermediate and the appearance of the target mass ( [M+H]+=236.1 ).

  • Workup & Isolation: Cool the reaction to 0°C in an ice bath. Concentrate the mixture under reduced pressure to half its volume, then slowly add 10 mL of ice-cold distilled water to induce precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold 50% aqueous ethanol (2 x 5 mL) to remove trace acetic acid and unreacted hydrazine. Recrystallize from hot ethanol to yield pure 1,4-diphenyl-1H-pyrazol-5-amine.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting yield/regioselectivity. Use this data to benchmark your own LC-MS results.

Solvent SystemAdditiveAtmosphereTime (h)Conversion (%)Regioselectivity (5-NH₂ : 3-NH₂)Isolated Yield (%)
EthanolNoneAir67580:2052
EthanolNoneNitrogen68580:2068
Ethanol5% Acetic AcidAir492>99:174
Ethanol 5% Acetic Acid Nitrogen 4 >99 >99:1 91
DMFNoneNitrogen4 (100°C)8875:2561

Part 4: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Impure Product Check Analyze via LC-MS / NMR Start->Check Iso Problem: 3-Amino Isomer Present Check->Iso Conv Problem: Incomplete Conversion Check->Conv Deg Problem: Dark/Degraded Product Check->Deg FixIso Solution: Lower pH (Add 5% AcOH) Iso->FixIso FixConv Solution: Check PhNHNH2 Purity Conv->FixConv FixDeg Solution: Degas Solvents (N2/Ar) Deg->FixDeg

Decision tree for troubleshooting low yields in 5-aminopyrazole synthesis.

Q1: My NMR shows a mixture of isomers. How do I drive the reaction to exclusively form the 5-amino regioisomer? A: Regioselectivity in pyrazole synthesis is dictated by the differential nucleophilicity of the hydrazine nitrogens. Under neutral or basic conditions, competing attack by the internal secondary amine (–NH–) can occur, leading to the 3-amino isomer. Solution: Ensure you are using 5% acetic acid in your solvent. The acid protonates the dimethylamine leaving group, accelerating the desired addition-elimination at the β -carbon by the terminal –NH₂, locking the reaction pathway toward the 5-amino isomer [1].

Q2: My reaction stalls at 70% conversion. Should I increase the temperature to 100°C? A: No. Increasing temperature beyond ethanol reflux (78°C) often leads to thermal degradation of the electron-rich pyrazole[4]. Stalled reactions are almost always caused by the oxidative degradation of phenylhydrazine prior to reaction completion. Solution: Do not heat further. Instead, ensure your solvent is thoroughly degassed and run the reaction under a strict Nitrogen or Argon atmosphere. If using phenylhydrazine hydrochloride instead of the free base, ensure you add exactly 1.0 equivalent of sodium acetate to liberate the free base in situ without creating an overly basic environment.

Q3: The isolated product is dark brown instead of off-white, and my isolated yield is poor. What causes this? A: 5-Aminopyrazoles are highly electron-rich and susceptible to air oxidation, forming highly colored diazo or oligomeric byproducts during the aqueous workup [3]. Solution: Perform your workup using cold, degassed solvents. If the product is already discolored, incorporate a mild wash with 1% aqueous sodium bisulfite (NaHSO₃) during filtration. This acts as a self-validating purification step, reducing the oxidized impurities back to a colorless state and immediately brightening your filter cake.

References

  • Title: Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles Source: Journal of Combinatorial Chemistry URL: [Link]

  • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: RSC Advances (via PMC) URL: [Link]

  • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules URL: [Link]

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 1,4-Diphenyl-1H-pyrazol-5-amine

Welcome to the advanced technical support guide for the synthesis and purification of 1,4-diphenyl-1H-pyrazol-5-amine (CAS: 108719-40-0). This resource is designed for drug development professionals and synthetic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and purification of 1,4-diphenyl-1H-pyrazol-5-amine (CAS: 108719-40-0). This resource is designed for drug development professionals and synthetic chemists who are experiencing purity bottlenecks, regioisomer contamination, or yield losses during the condensation of phenylhydrazine with β -ketonitriles (such as 2-phenyl-3-oxopropanenitrile).

Rather than standardizing a basic protocol, this guide deconstructs the mechanistic causality behind common experimental failures and provides self-validating workflows to ensure high-fidelity purification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My final product contains a significant amount of the 3-amino regioisomer. How do I control regioselectivity?

The Causality: The formation of 5-aminopyrazoles versus 3-aminopyrazoles is strictly dictated by the initial site of nucleophilic attack by phenylhydrazine[1]. Phenylhydrazine possesses two reactive nitrogens: the highly nucleophilic terminal −NH2​ and the less nucleophilic internal −NH− (due to conjugation with the phenyl ring).

  • Acidic Conditions (Target): Under mildly acidic conditions (e.g., ethanol with catalytic acetic acid), the carbonyl oxygen of the β -ketonitrile is protonated. This activates the carbonyl, directing the terminal −NH2​ to attack the carbonyl carbon first. This forms a hydrazone intermediate, and subsequent intramolecular cyclization via the internal −NH− attacking the nitrile group exclusively yields the target 5-aminopyrazole [1].

  • Basic Conditions (Impurity): Under basic conditions, the terminal −NH2​ preferentially attacks the nitrile carbon, completely reverting the regioselectivity and leading to the undesired 3-amino regioisomer [1].

The Solution: Ensure your condensation reaction is strictly maintained at pH 4–5. If the 3-amino isomer is already present in your crude mixture, standard recrystallization will fail due to nearly identical solubility profiles. You must utilize silica gel chromatography (eluting with Hexane/Ethyl Acetate 3:1) to resolve the isomers.

Regioselectivity Start Phenylhydrazine + β-Ketonitrile Hydrazone Hydrazone Intermediate Start->Hydrazone Acidic Cond. (C=O Attack) ThreeAmino 3-Aminopyrazole (Impurity) Start->ThreeAmino Basic Cond. (C≡N Attack) FiveAmino 5-Aminopyrazole (Target) Hydrazone->FiveAmino Cyclization

Fig 1. Regioselective pathways in the synthesis of 5-aminopyrazoles based on pH conditions.

Q2: The crude product is a dark, tarry brown instead of the expected pale yellow solid. How can I remove this?

The Causality: Phenylhydrazine is highly susceptible to auto-oxidation, especially when exposed to atmospheric oxygen at elevated reflux temperatures. These oxidative degradation pathways generate highly conjugated, tarry polymeric byproducts that readily co-crystallize with the pyrazole core. The Solution: Prevent oxidation by sparging your reaction solvent with Argon or N2​ for 15 minutes prior to reagent addition. To rescue a dark crude product, do not attempt direct recrystallization. The tar will coat the growing crystals. Instead, pass the crude mixture through a short silica plug using dichloromethane. The highly polar tarry baseline impurities will permanently bind to the silica, allowing the pyrazole to elute cleanly.

Q3: NMR analysis shows residual unreacted phenylhydrazine. Why does acid washing destroy my yield?

The Causality: While washing organic layers with 1M HCl is a standard method to remove basic hydrazine impurities, 1,4-diphenyl-1H-pyrazol-5-amine contains a basic exocyclic amine at the C5 position. Aggressive aqueous acid washes will protonate the pyrazole product itself, dragging it into the aqueous phase and causing catastrophic yield loss. The Solution: Utilize a chemical scavenging approach. By adding a slight molar excess of benzaldehyde to the crude mixture, the unreacted phenylhydrazine is rapidly converted into a highly lipophilic phenylhydrazone. This non-polar impurity is easily washed away during a subsequent trituration with cold hexanes, leaving the pure pyrazole intact.

Part 2: Quantitative Data & Strategy Comparison

To optimize your downstream processing, consult the following empirical data comparing purification strategies for 1,4-diphenyl-1H-pyrazol-5-amine:

Purification StrategyTarget Impurity RemovedYield RetentionExpected Purity (HPLC)Processing Time
Aqueous Acid Wash (1M HCl) Phenylhydrazine< 40% (Severe Loss)90 - 94%1 - 2 hours
Direct Recrystallization (EtOH) Minor organic impurities75 - 85%92 - 95%4 - 6 hours
Chemical Scavenging + Trituration Phenylhydrazine85 - 90%97 - 98%3 - 4 hours
Charcoal-Assisted Recrystallization Tarry oxidation products70 - 80%> 99%6 - 8 hours

Part 3: Self-Validating Experimental Protocols

The following workflow combines chemical scavenging with charcoal-assisted recrystallization. It is designed as a self-validating system, meaning each step contains a physical or analytical checkpoint to confirm success before proceeding.

Purification Crude Crude Product (Contains PhNHNH2) Scavenge Benzaldehyde Addition (Forms Hydrazone) Crude->Scavenge Triturate Hexane Trituration (Removes Hydrazone) Scavenge->Triturate Recryst EtOH/Charcoal Recrystallization Triturate->Recryst Pure Pure 1,4-diphenyl- 1H-pyrazol-5-amine Recryst->Pure

Fig 2. Self-validating purification workflow utilizing chemical scavenging and recrystallization.

Protocol: High-Fidelity Purification of 1,4-Diphenyl-1H-pyrazol-5-amine

Step 1: Chemical Scavenging of Hydrazine

  • Dissolve the crude reaction mixture (approx. 10 g) in 50 mL of absolute ethanol at room temperature.

  • Add 1.1 equivalents of benzaldehyde (relative to the estimated unreacted phenylhydrazine) and stir for 45 minutes.

  • Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The phenylhydrazine spot ( Rf​≈0.1 ) must completely disappear, replaced by a highly UV-active phenylhydrazone spot running near the solvent front ( Rf​≈0.8 ).

Step 2: Non-Polar Trituration

  • Concentrate the ethanol solution in vacuo to yield a crude solid.

  • Suspend the solid in 100 mL of ice-cold hexanes and triturate (stir vigorously) for 20 minutes.

  • Filter the suspension through a Büchner funnel.

  • Validation Checkpoint (Visual): The filtrate will be bright yellow (containing the soluble phenylhydrazone and benzaldehyde), while the retained filter cake should be an off-white to pale yellow powder.

Step 3: Charcoal-Assisted Recrystallization

  • Transfer the filter cake to an Erlenmeyer flask and dissolve in a minimum amount of boiling absolute ethanol.

  • Remove from heat momentarily and add 5% w/w activated charcoal (Darco G-60). Boil for an additional 10 minutes.

  • Perform a hot filtration through a pad of Celite to remove the charcoal.

  • Validation Checkpoint (Visual): The hot filtrate must be completely colorless and transparent. If a yellow or brown tint persists, the oxidation products remain; repeat the charcoal treatment.

  • Allow the colorless filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the highly pure 1,4-diphenyl-1H-pyrazol-5-amine crystals under vacuum.

References

  • Sigma-Aldrich / MilliporeSigma. "1,4-Diphenyl-1H-pyrazol-5-amine - Product Properties and Safety Information." Sigma-Aldrich Catalog, CAS: 108719-40-0.

  • Anwar, F., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Journal of the Brazilian Chemical Society, 2011.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Cyclization Reactions

Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of pyrazoles. Here, we move beyond simple procedural steps to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Q1: My pyrazole synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

Low yield is one of the most common frustrations in pyrazole synthesis. The root cause often lies in one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or issues with the workup and isolation procedure.[1][2]

A1: Systematic Troubleshooting for Low Yield

A logical, step-by-step approach is crucial to pinpointing the source of a low-yield reaction. Below is a workflow designed to guide your troubleshooting process.

dot

Low_Yield_Troubleshooting cluster_reagents Key Considerations cluster_conditions Key Variables cluster_workup Potential Loss Points start Low Yield Observed reagent_check 1. Reagent Integrity Check start->reagent_check conditions_check 2. Reaction Condition Optimization reagent_check->conditions_check Reagents OK hydrazine_purity Is the hydrazine fresh? Hydrazines can degrade. reagent_check->hydrazine_purity dicarbonyl_purity Are starting materials pure? (1,3-dicarbonyl, etc.) reagent_check->dicarbonyl_purity workup_check 3. Workup & Isolation Review conditions_check->workup_check Conditions Optimized temp_time Adjust Temperature/Time conditions_check->temp_time solvent_screen Screen Solvents (Polarity & Solubility) conditions_check->solvent_screen catalyst Add/Optimize Acid/Base Catalyst conditions_check->catalyst success Improved Yield workup_check->success Workup Refined extraction Product lost during extraction? workup_check->extraction precipitation Incomplete precipitation or crystallization? workup_check->precipitation

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

In-depth Analysis of Troubleshooting Steps:

  • Reagent Integrity:

    • Hydrazine Stability: Hydrazine and its derivatives are susceptible to oxidation by air and can degrade upon exposure to light.[1][3] This is a frequent cause of low yields and the formation of colored impurities. If you are using a hydrazine salt (e.g., phenylhydrazine HCl), it may be more stable.[1]

      • Solution: Use freshly opened or purified hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1][3]

    • Purity of 1,3-Dicarbonyl Compound: Impurities in your dicarbonyl starting material can lead to side reactions and lower the yield of the desired pyrazole.

      • Solution: Verify the purity of your dicarbonyl compound by NMR or other analytical techniques. If necessary, purify it by distillation or recrystallization before use.

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity of the solvent is critical.[2] While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF, NMP, and DMAc have shown to be superior in some cases.[2][4] The solubility of both starting materials in the chosen solvent is paramount; poor solubility will severely hinder the reaction rate.[2]

    • Temperature and Reaction Time: Many pyrazole cyclizations require heat to proceed at a reasonable rate.[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[3][5] However, excessively high temperatures can lead to degradation.[5]

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.[1]

    • Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed to facilitate the initial condensation and subsequent cyclization.[3][5] A few drops of glacial acetic acid are commonly used.[1][5] However, the pH is sensitive; strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3]

  • Workup and Isolation:

    • Extraction Losses: Your pyrazole product may have some solubility in the aqueous phase during workup, leading to losses.

      • Solution: Perform multiple extractions with your organic solvent and consider back-extracting the combined aqueous layers.

    • Incomplete Precipitation/Crystallization: If your product is isolated by precipitation, ensure you have maximized its recovery.

      • Solution: After inducing precipitation (e.g., by adding water), cool the mixture in an ice bath to decrease the solubility of your product further.[1] Wash the collected solid with a cold, non-polar solvent like hexanes to remove impurities without dissolving the product.[1]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products that are often difficult to separate.

A2: Strategies for Controlling Regioselectivity

Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound and the two nitrogen atoms of the hydrazine.

dot

Regioselectivity cluster_controls Influencing Variables start Unsymmetrical 1,3-Dicarbonyl + Hydrazine attack_c1 Attack at Carbonyl 1 start->attack_c1 Pathway 1 attack_c2 Attack at Carbonyl 2 start->attack_c2 Pathway 2 product_a Regioisomer A attack_c1->product_a product_b Regioisomer B attack_c2->product_b control Control Factors control->start pH pH Control (Acid/Base Catalysis) solvent Solvent Polarity temp Reaction Temperature sterics Steric Hindrance electronics Electronic Effects

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Key Control Factors:

  • pH Control: The pH of the reaction medium is a crucial determinant of regioselectivity. The initial condensation step is generally favored under acidic conditions, while the subsequent cyclization can be influenced by both acid and base.

    • Acid Catalysis: In acidic media, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction is often directed by the relative electrophilicity of the two carbonyl carbons.

    • Solvent Effects: The choice of solvent can significantly alter the isomeric ratio.[2] Basic solvents like pyrrolidine have been shown to selectively favor one isomer, while others may favor the alternative.[2] A screening of different solvent polarities is recommended.

  • Steric Hindrance: A sterically bulky substituent on the 1,3-dicarbonyl compound can hinder the approach of the hydrazine to the more sterically encumbered carbonyl group, thereby favoring attack at the less hindered site.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.

Experimental Protocol: Solvent Screening for Regioselectivity

To optimize the regioselectivity of your reaction, a small-scale solvent screening experiment is highly recommended.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1 equivalent)

  • Substituted hydrazine (1.1 equivalents)

  • A selection of solvents (e.g., ethanol, toluene, DMF, dioxane, acetic acid)

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • Analytical instrument for determining isomeric ratio (e.g., GC-MS or ¹H NMR)

Procedure:

  • Set up a series of small-scale reactions in parallel, each with a different solvent.

  • To each vial, add the 1,3-dicarbonyl compound and the chosen solvent.

  • Add the substituted hydrazine to each vial.

  • If using a catalyst, add it at this stage.

  • Heat the reactions to a consistent temperature (e.g., 80 °C) and monitor their progress by TLC.

  • Once the reactions are complete, work up each reaction identically.

  • Analyze the crude product from each reaction to determine the ratio of regioisomers.

SolventDielectric Constant (Approx.)Typical Outcome
Toluene2.4May favor less polar transition states
Dioxane2.2Aprotic, can influence H-bonding
Ethanol25Protic, can stabilize charged intermediates
DMF37Polar aprotic, good solvating power
Acetic Acid6.2Acts as both solvent and catalyst

Table 1: Example solvent screen for optimizing regioselectivity.

Q3: My reaction mixture turns dark yellow or red, and TLC analysis shows multiple impurities. What is causing this and how can I prevent it?

The formation of colored impurities is a common observation in pyrazole synthesis, particularly when using phenylhydrazine and its derivatives.[1][3] This discoloration is often indicative of oxidative decomposition of the hydrazine starting material.[1]

A3: Minimizing Impurity Formation

  • High-Purity Hydrazine: As mentioned previously, the stability of the hydrazine is critical. Use fresh, high-purity reagents.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize air oxidation of the hydrazine.[1][3]

  • Moderate Temperatures: Avoid excessively high reaction temperatures, which can accelerate decomposition pathways.

  • Purification of Crude Product: If colored impurities are formed, they can often be removed during purification.

    • Acid Wash: Unreacted hydrazine can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl) during the workup.[6] The basic hydrazine will form a water-soluble salt and be extracted into the aqueous phase.[6]

    • Recrystallization: This is often an effective method for removing colored impurities, which may remain in the mother liquor.[6][7]

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities.[6] The charcoal is then removed by filtration.[6]

Experimental Protocol: Acid Wash for Hydrazine Removal

Procedure:

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq) and shake vigorously.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the acid wash.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, which should now be free of residual hydrazine.

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, based on the well-established Knorr synthesis.[1][8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1 equivalent)

  • Hydrazine hydrate (or substituted hydrazine) (1.2 - 2 equivalents)[1]

  • Solvent (e.g., 1-propanol or ethanol)

  • Catalyst (e.g., glacial acetic acid, 3-5 drops)[1]

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine, followed by the catalytic amount of glacial acetic acid.[1]

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC until the starting dicarbonyl compound is consumed (typically 1-2 hours).[1]

  • Once the reaction is complete, remove the heat source. While the solution is still warm, slowly add deionized water with stirring to precipitate the pyrazole product.[1]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities.[1]

  • Dry the product to a constant weight.

References

  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • optimization of reaction conditions for pyrazoline synthesis - Benchchem.
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. Available at: [Link]

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.

Sources

Optimization

Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Specifically, we will address the critical role that solvent selection plays in controlling the regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a cornerstone of the Knorr pyrazole synthesis.[1][2] Achieving high regioselectivity is paramount, as different regioisomers can possess vastly different biological activities and physicochemical properties.[3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation so important?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as 1-phenyl-1,3-butanedione, reacts with a substituted hydrazine like methylhydrazine.[3] The reaction can produce two different products depending on which carbonyl group the substituted nitrogen of the hydrazine attacks. This results in, for example, 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole.[3] Controlling this outcome is crucial because the specific arrangement of substituents on the pyrazole ring dictates the molecule's shape, electronic distribution, and ability to interact with biological targets. Consequently, different regioisomers can exhibit starkly different pharmacological effects, toxicity profiles, and material properties, making the production of a single, pure isomer a necessity for most applications.[3]

Q2: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several factors related to the reactants and the reaction environment.[4] Key influences include:

  • Steric Hindrance: Large, bulky groups on the 1,3-dicarbonyl substrate can physically block the approach of the hydrazine, directing its attack to the less hindered carbonyl group.[4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups enhance the partial positive charge on a carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[4]

  • Reaction Conditions: This is where the choice of solvent and the presence or absence of a catalyst (acidic or basic) become critical. These conditions can profoundly alter the reaction pathway and shift the isomeric ratio.[4][5]

Q3: How can a solvent dramatically alter the regioselectivity of my pyrazole synthesis?

A3: Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states. In pyrazole synthesis, the solvent's properties—specifically its polarity and its ability to act as a hydrogen-bond donor (protic) or not (aprotic)—can tip the regiochemical balance.[6][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[8][9] They can solvate both the hydrazine and the dicarbonyl, potentially influencing the tautomeric equilibrium of the dicarbonyl (keto-enol forms) and the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. This can lead to complex and sometimes unpredictable regiochemical outcomes.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have significant polarity but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[8][9] They can effectively dissolve polar reactants but interact differently with intermediates compared to protic solvents, sometimes leading to improved selectivity.[7]

  • Fluorinated Alcohols (e.g., TFE, HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are a special class of polar protic solvents with unique properties. Their strong hydrogen-bond donating ability and low nucleophilicity can dramatically enhance regioselectivity, often favoring the formation of a single isomer where traditional solvents yield mixtures.[3][10]

Troubleshooting Guides & Experimental Protocols

This section addresses common issues encountered during pyrazole synthesis and provides actionable strategies and detailed protocols to resolve them.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

  • Problem: The intrinsic steric and electronic differences between the two carbonyl groups of your substrate are insufficient to direct the reaction under the current conditions.

  • Troubleshooting Strategy: Solvent Modification The most direct and often most effective first step is to change the solvent. Switching from a standard solvent like ethanol to a fluorinated alcohol can dramatically improve selectivity.[3]

Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity (e.g., 1:1 mixture in EtOH) solvent_check Switch to a fluorinated solvent? (TFE or HFIP) start->solvent_check acid_cat Screen Acid Catalysts? (e.g., AcOH, p-TsOH, H2SO4) solvent_check->acid_cat No / No Improvement success Success: High Regioselectivity solvent_check->success Yes (Often highly effective) temp_opt Optimize Temperature? (e.g., Room Temp vs. Reflux vs. 0°C) acid_cat->temp_opt No / No Improvement acid_cat->success Yes temp_opt->success Yes failure Consider Alternative Synthetic Route temp_opt->failure No / No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol provides a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE).[3]

  • Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (5 mL, 0.2 M).

  • Reagent Addition: To the stirring solution, add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[4] Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired regioisomer.[4]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The reaction conditions favor the thermodynamically or kinetically preferred product, which is not your target molecule. This is common when, for example, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (but incorrect) carbonyl.

  • Troubleshooting Strategy: pH Modification & Solvent Screening The protonation state of the hydrazine and the dicarbonyl intermediates is critical.[5] Modifying the pH by adding a catalytic amount of acid can alter the reaction pathway.[5][11]

Reaction Mechanism: Acid Catalysis

G cluster_path1 Pathway A (e.g., Neutral, EtOH) cluster_path2 Pathway B (e.g., Acidic, TFE) sub Substrates (Dicarbonyl + Hydrazine) I1 Intermediate A sub->I1 I2 Protonated Intermediate B sub->I2 TS1 Transition State A I1->TS1 P1 Product A (Undesired Isomer) TS1->P1 TS2 Transition State B (Lower Energy) I2->TS2 P2 Product B (Desired Isomer) TS2->P2

Caption: Acid catalysis can favor an alternative reaction pathway.

Experimental Protocol 2: Acid-Catalyzed Synthesis in a Standard Solvent

This protocol illustrates the use of a catalytic amount of acid to influence regioselectivity.

  • Setup: To a solution of the 1,3-dicarbonyl compound (10 mmol, 1.0 equiv) in ethanol (25 mL), add the substituted hydrazine (11 mmol, 1.1 equiv).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[11]

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within 1-4 hours.[11]

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product via column chromatography or recrystallization.[3]

Issue 3: I've already synthesized a mixture of regioisomers and need to separate them.

  • Problem: The synthesis was not selective, and now a pure sample of one isomer is required for downstream applications.

  • Troubleshooting Strategy: Chromatographic and Crystallization Techniques

  • Flash Column Chromatography: This is the most common and reliable method for separating isomers on a laboratory scale.[3] Careful selection of the eluent system (e.g., varying ratios of hexane and ethyl acetate) is key to achieving good separation.

  • Fractional Recrystallization: If the isomers exhibit different solubilities in a particular solvent, this technique can be highly effective.[3] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. One isomer may crystallize preferentially, allowing for its isolation by filtration.

Data Summary: Solvent Effects on Regioisomeric Ratio

The following table summarizes literature data on the reaction of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, highlighting the profound impact of solvent choice on the regiomeric outcome.

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)Reference
n-Hexane1.91 : 1.1[10]
Toluene2.41 : 1.1[10]
Dichloromethane9.11 : 1.2[10]
Ethanol (EtOH)24.61 : 1.5[10]
Acetonitrile (MeCN)37.51 : 2.5[10]
2,2,2-Trifluoroethanol (TFE) 26.7> 20 : 1 [10]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) 16.7> 20 : 1 [10]

Regioisomer A is the 1,5-disubstituted pyrazole, and B is the 1,3-disubstituted pyrazole.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. 3

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. 4

  • BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. 1

  • Ullah, F., et al. (n.d.). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. International Journal of Chemistry. 12

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. 10

  • Reay, A. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. 11

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones and Hydrazines.

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. 2

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2011). Analele Universitatii din Bucuresti - Chimie.

  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.

  • ACS Publications. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

  • Research India Publications. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures.

  • ResearchGate. (n.d.). Knorr pyrazole synthesis.

  • Knorr Pyrazole Synthesis. (n.d.). Book.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1,4-Diphenyl-1H-pyrazol-5-amine

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the scale-up of 1,4-diphenyl-1H-pyrazol-5-amine synthesis. We will move beyond bench-scale procedur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the scale-up of 1,4-diphenyl-1H-pyrazol-5-amine synthesis. We will move beyond bench-scale procedures to address the unique challenges of larger-scale production, focusing on safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1,4-diphenyl-1H-pyrazol-5-amine?

A1: The most robust and widely adopted strategy for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1][2] For 1,4-diphenyl-1H-pyrazol-5-amine, the key starting materials are phenylhydrazine and benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). This approach is favored for its high atom economy and the general availability of the starting materials. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazole ring.[3]

Q2: What are the critical safety considerations when moving from a lab to a pilot-plant scale?

A2: Scaling this synthesis requires a rigorous safety assessment. Key hazards include:

  • Exothermic Reaction: The cyclization step is often exothermic.[4][5] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient.[4] This can lead to a thermal runaway if not properly controlled.

  • Reagent Toxicity: Phenylhydrazine is toxic and must be handled with appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood or a closed-system transfer.[4]

  • Solvent Handling: Larger volumes of flammable organic solvents increase fire risk. Ensure all equipment is properly grounded and explosion-proof.

Q3: How does heat management fundamentally change during scale-up?

A3: On the lab scale (e.g., in a round-bottom flask), heat is readily dissipated to the environment. In a large, jacketed reactor, heat transfer is entirely dependent on the efficiency of the heating/cooling fluid circulating in the jacket and the overall heat transfer coefficient of the system. It is crucial to monitor the internal reaction temperature, not just the jacket temperature, as a significant differential can indicate poor heat transfer or a dangerous exotherm.[4] Controlled, slow addition of reagents is a primary method for managing the rate of heat generation.[4]

Q4: What are the most important in-process controls (IPCs) to monitor?

A4: To ensure consistency and safety, the following IPCs are critical:

  • Reaction Completion: Monitor the disappearance of starting materials (e.g., benzoylacetonitrile) using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4] This prevents unnecessary heating and potential side reactions.

  • Internal Temperature: As discussed, this is the most critical safety and quality parameter. Use a calibrated temperature probe that is submerged in the reaction mixture.

  • Agitation Speed: Ensure consistent and adequate mixing to maintain homogenous temperature and reagent concentration. Poor mixing can lead to localized hot spots and the formation of impurities.[4]

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that frequently arise during the scale-up process.

Problem Potential Root Cause(s) Recommended Solutions & Explanations
1. Low or Inconsistent Yield 1. Poor Quality of Phenylhydrazine: Phenylhydrazine can oxidize upon storage, turning dark and losing reactivity.[4] 2. Incomplete Reaction: The reaction may be slower at a larger scale due to mass transfer limitations or insufficient heating.[4] 3. Incorrect pH: The reaction is often catalyzed by a weak acid, but strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[3]1. Use freshly distilled or high-purity phenylhydrazine. Store under an inert atmosphere (nitrogen or argon) and protect from light.[4] 2. Monitor the reaction to completion using HPLC. If stalled, consider a modest increase in temperature or reaction time. 3. If using an acid catalyst (e.g., a few drops of glacial acetic acid), ensure it is used in catalytic amounts only. The optimal pH should be weakly acidic.
2. Product Discoloration (e.g., Pink, Brown, or Black) 1. Oxidation of the Amine: The 5-amino group is susceptible to air oxidation, which is often accelerated by heat and light, forming colored impurities.[4][6] 2. Thermal Decomposition: Excessive heating during the reaction or work-up can cause the product or intermediates to degrade.[4]1. Perform the reaction, work-up, and particularly the final product isolation under an inert nitrogen or argon atmosphere.[4] Use deoxygenated solvents for the final crystallization and washing steps. 2. Avoid excessive heating. Ensure the internal temperature does not overshoot the target. If distillation is required, perform it under a vacuum to lower the boiling point.
3. Difficulty in Product Isolation / Purification 1. Product Oiling Out: The product may separate as an oil instead of a crystalline solid, making filtration difficult. 2. High Solubility: The product may be too soluble in the reaction solvent, leading to significant losses during isolation.[4] 3. Co-crystallization of Impurities: Impurities with similar structures can crystallize along with the product, making it difficult to achieve high purity by recrystallization alone.[4]1. Adjust the cooling rate; slow, controlled cooling often promotes better crystal growth. Seeding the solution with a small amount of pure product can initiate crystallization. 2. Perform a solvent screen to find a suitable recrystallization system. This typically involves a solvent in which the product is soluble when hot but sparingly soluble when cold. An anti-solvent (a solvent in which the product is insoluble) can be added to precipitate the product. Ethanol is often a good starting point for aminopyrazoles.[4] 3. Consider forming a salt (e.g., hydrochloride or sulfate) of the amine. Salts often have different solubility profiles and better crystallinity, which can facilitate purification.[4]
4. Exothermic Runaway During Reagent Addition 1. Addition Rate Too Fast: The rate of heat generation from the reaction is exceeding the reactor's cooling capacity.[5] 2. Insufficient Cooling: The temperature of the cooling fluid in the reactor jacket is too high, or the flow rate is too low.1. IMMEDIATELY STOP THE ADDITION. Develop a controlled addition profile where the reagent is added slowly and subsurface to ensure rapid mixing and heat dissipation.[4] 2. Ensure the cooling system is adequate for the scale and the exothermic potential of the reaction. For highly exothermic steps, pre-cool the reactor contents before starting the addition.

Experimental Protocols

General Protocol for the Synthesis of 1,4-Diphenyl-1H-pyrazol-5-amine (Pilot Scale)

Safety Precaution: This reaction should be conducted in a well-ventilated area or a walk-in fume hood. All personnel must wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves. Phenylhydrazine is toxic and should be handled with extreme care.

Equipment:

  • 100 L glass-lined jacketed reactor with a temperature control unit, reflux condenser, nitrogen inlet, and a variable-speed agitator.

  • Calibrated internal temperature probe.

  • Addition vessel for controlled reagent delivery.

Reagents:

  • Benzoylacetonitrile: 5.0 kg (34.4 mol, 1.0 equiv)

  • Phenylhydrazine: 3.9 kg (36.1 mol, 1.05 equiv), freshly distilled

  • Ethanol (200 proof): 50 L

  • Glacial Acetic Acid: 100 mL

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with benzoylacetonitrile (5.0 kg) and ethanol (40 L). Begin agitation to ensure the solid dissolves completely.

  • Catalyst Addition: Add glacial acetic acid (100 mL) to the reactor.

  • Controlled Addition: In a separate vessel, charge the freshly distilled phenylhydrazine (3.9 kg). Slowly add the phenylhydrazine to the reactor over a period of 2-3 hours, maintaining the internal temperature below 40°C. Use the reactor's cooling jacket to manage any exotherm.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take a sample and analyze it by HPLC or TLC to confirm the consumption of the benzoylacetonitrile starting material. Continue heating if the reaction is incomplete.

  • Cooling and Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool to 0-5°C using the cooling jacket. The product should precipitate as a solid.

  • Isolation: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake with cold ethanol (10 L) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare & Charge Reagents (Benzoylacetonitrile, EtOH) add_hydrazine Controlled Addition of Phenylhydrazine (T < 40°C) prep_reagents->add_hydrazine prep_hydrazine Distill & Charge Phenylhydrazine prep_hydrazine->add_hydrazine reflux Heat to Reflux & Hold (4-6h) add_hydrazine->reflux ipc IPC Check (HPLC/TLC) reflux->ipc ipc->reflux Incomplete cool Cool to 0-5°C for Crystallization ipc->cool Reaction Complete filter_wash Filter & Wash with Cold EtOH cool->filter_wash dry Vacuum Dry Product filter_wash->dry product Final Product: 1,4-Diphenyl-1H-pyrazol-5-amine dry->product

Caption: General workflow for scaling up 1,4-diphenyl-1H-pyrazol-5-amine synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_ipc Review IPC Data (HPLC/TLC) start->check_ipc check_reagents Analyze Purity of Starting Materials start->check_reagents review_params Review Process Parameters (Temp, Time, Agitation) start->review_params incomplete_rxn Incomplete Reaction Detected? check_ipc->incomplete_rxn reagent_issue Reagent Impurity Found? check_reagents->reagent_issue param_issue Deviation from Protocol? review_params->param_issue incomplete_rxn->check_reagents No sol_incomplete Action: Increase reaction time/temperature. Re-evaluate catalyst charge. incomplete_rxn->sol_incomplete Yes reagent_issue->review_params No sol_reagent Action: Use purified/ high-purity reagents. Distill phenylhydrazine. reagent_issue->sol_reagent Yes sol_params Action: Ensure calibrated probes and controlled conditions. Check mixing. param_issue->sol_params Yes sol_other Action: Investigate work-up losses (e.g., solubility in mother liquor). param_issue->sol_other No

Caption: Decision tree for troubleshooting low yield issues in pyrazole synthesis.

References

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Image]. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2023, April 20). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • ACS Publications. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from [Link]

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

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Optimization

Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for heterocyclic synthesis. The formation of pyrazoles—a ubiquitous scaffold in drug discovery and agrochemicals—often suffers from poor regiocontrol when asymmetric substrates are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The formation of pyrazoles—a ubiquitous scaffold in drug discovery and agrochemicals—often suffers from poor regiocontrol when asymmetric substrates are used. This guide is designed for research scientists and drug development professionals who need to troubleshoot regioisomer mixtures (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and implement field-proven, highly selective synthetic methodologies.

Diagnostic Decision Tree: Selecting Your Synthetic Strategy

Before troubleshooting a failed reaction, verify that your synthetic route is logically matched to your target substitution pattern. The classic Knorr cyclocondensation (1,3-diketone + hydrazine) is inherently prone to yielding mixtures. Use the diagnostic flowchart below to select a pathway with built-in regiocontrol [1].

G Start What is your primary carbon-based synthon? Diketone Asymmetric 1,3-Diketone Start->Diketone Enaminone Enaminone or β-Alkoxy Enone Start->Enaminone Diazo Diazo Compound + Alkyne/Nitroolefin Start->Diazo Mix High Risk of Regioisomers (1:1 to 3:1 mixtures) Diketone->Mix Regio1 High Regioselectivity (>95:5 rr) Enaminone->Regio1 Diazo->Regio1 Solvent Switch to HFIP/TFE solvent or use I2 catalyst Mix->Solvent Solvent->Regio1

Diagnostic flowchart for selecting a regioselective pyrazole synthesis strategy.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my classic Knorr synthesis (asymmetric 1,3-diketone + arylhydrazine) yield an inseparable 1:1 mixture of regioisomers?

The Causality: The Knorr synthesis relies on the condensation of a hydrazine ( R−NH−NH2​ ) with a 1,3-dicarbonyl. The terminal primary amine ( −NH2​ ) of the hydrazine is significantly more nucleophilic than the internal secondary amine ( −NH− ). However, in a standard 1,3-diketone, both carbonyl carbons have highly similar electrophilicity. Because the −NH2​ group attacks both carbonyls indiscriminately, two distinct hydrazone intermediates form. Subsequent cyclization locks these intermediates into a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. The Fix: You must differentiate the electrophilicity of the two carbon centers. This is most reliably done by converting the diketone into an enaminone (See Q2) [1].

Q2: How do enaminones solve the electrophilic ambiguity of 1,3-diketones?

The Causality: An enaminone (e.g., R−CO−CH=CH−NMe2​ ) features a "push-pull" electronic system. The electron-donating dimethylamino group conjugates with the double bond, making the β -carbon a "soft" electrophile, while the carbonyl carbon remains a "hard" electrophile. When reacted with an arylhydrazine at low temperatures, the highly nucleophilic −NH2​ selectively performs a Michael addition at the soft β -carbon. The internal −NH− then attacks the hard carbonyl, displacing water and eliminating dimethylamine to yield exclusively the 1,5-disubstituted pyrazole.

Q3: I am restricted to using an α,β -unsaturated ketone. Can I still achieve regiocontrol without pre-forming an enaminone?

The Causality: Yes. You can utilize an I2​ -mediated oxidative C–N bond formation. In this metal-free protocol, the hydrazine condenses with the α,β -unsaturated ketone to form a hydrazone. The addition of stoichiometric iodine ( I2​ ) facilitates an oxidative cyclization by generating an electrophilic iodonium intermediate at the alkene, which is then trapped by the internal nitrogen. This bypasses the traditional dicarbonyl requirement and yields highly specific di-, tri-, or tetrasubstituted pyrazoles [2].

Q4: Are there modern [3+2] cycloaddition alternatives that avoid hydrazines entirely?

The Causality: Hydrazines can be toxic and prone to oxidation. A modern alternative involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. The dithiane acts as an umpolung reagent, and its unique steric and electronic profile forces a highly regioselective cycloaddition with the sydnone dipole, releasing CO2​ and yielding heavily functionalized pyrazoles with >99:1 regioselectivity [3].

Quantitative Comparison of Synthetic Strategies

Use the table below to benchmark your expected yields and regiomeric ratios (rr) against literature standards.

Synthetic StrategyPrimary SynthonsTypical Regiomeric Ratio (rr)Key AdvantagePrimary Limitation
Classic Knorr 1,3-Diketone + Hydrazine1:1 to 3:1Reagents are commercially availablePoor regioselectivity; difficult purification
Enaminone Route Enaminone + Hydrazine> 95:5Absolute regiocontrol via push-pull electronicsRequires an extra step to synthesize enaminone
I2​ -Mediated Oxidative α,β -Unsat Ketone + Hydrazine> 90:10Metal-free; one-pot procedure [2]Requires stoichiometric oxidant ( I2​ )
Sydnone[3+2] Cycloaddition 2-Alkynyl-1,3-Dithiane + Sydnone> 99:1Access to highly functionalized cores [3]Complex starting materials required
Nitroolefin Route N-monosubstituted Hydrazone + Nitroolefin> 95:5Excellent for 1,3,5-trisubstituted targets [4]Nitroolefins can be prone to polymerization

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints (visual cues, TLC markers, and specific workup logic) to confirm the reaction is proceeding correctly at each mechanistic step.

Protocol A: Regioselective Synthesis via Enaminone Intermediates

Target: 1-Aryl-5-alkyl-1H-pyrazole

Step 1: Enaminone Formation (The Electrophilic Differentiation)

  • Dissolve the starting methyl ketone (1.0 equiv, 10 mmol) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 15 mmol).

  • Reflux the mixture at 100 °C for 4–6 hours.

  • Validation Checkpoint: The solution will turn deep yellow or orange. Check by TLC (Hexane/EtOAc 7:3). The starting ketone ( Rf​≈0.6 ) must be completely consumed, replaced by a highly UV-active enaminone spot ( Rf​≈0.2 ).

  • Concentrate under reduced pressure to remove excess DMF-DMA. Use the crude enaminone directly.

Step 2: Regioselective Hydrazine Addition

  • Dissolve the crude enaminone in absolute ethanol (20 mL) and cool to 0 °C in an ice bath.

  • Critical Step: Add the arylhydrazine (1.1 equiv, 11 mmol) dropwise over 10 minutes. Causality: Low temperature and slow addition kinetically favor the attack of the terminal −NH2​ onto the soft β -carbon, preventing premature attack at the carbonyl.

  • Stir at 0 °C for 30 minutes, then warm to room temperature.

Step 3: Cyclization and Dehydration

  • Heat the reaction mixture to reflux for 2 hours.

  • Validation Checkpoint: Hold pH paper over the condenser exhaust. It will turn blue, confirming the elimination of volatile dimethylamine gas—the mechanistic driver for aromatization.

Step 4: Purifying the Regioisomer

  • Cool the mixture and concentrate. Dissolve the residue in EtOAc (30 mL).

  • Wash the organic layer with 1M HCl ( 2×15 mL). Causality: The acidic wash protonates and removes any unreacted hydrazine and residual dimethylamine, ensuring a clean crude NMR.

  • Wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure 1,5-disubstituted pyrazole.

Mechanistic Pathway Visualization

The diagram below illustrates the exact causality of the enaminone protocol described above, highlighting why the push-pull system prevents regioisomer formation.

Mechanism A Enaminone (Push-Pull System) C Selective Michael Addition at Soft β-Carbon A->C B Arylhydrazine (Nu: NH2 > NH) B->C D Hydrazone Intermediate (Elimination of HNMe2) C->D E Intramolecular Cyclization (Attack on Hard Carbonyl) D->E F Dehydration (-H2O) E->F G 1,5-Disubstituted Pyrazole (Exclusive Regioisomer) F->G

Mechanistic pathway demonstrating absolute regiocontrol via enaminone-hydrazine condensation.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry, 2011, 15(5), 657-674. URL:[Link]

  • I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines Source: The Journal of Organic Chemistry, 2014, 79(21), 10420–10430. URL:[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry, 2025, 90(10), 3769–3778. URL:[Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis Source: Organic Letters, 2006, 8(16), 3505–3508. URL:[Link]

Reference Data & Comparative Studies

Validation

structure-activity relationship of diphenyl-pyrazol-5-amines

Structure-Activity Relationship (SAR) of Diphenyl-Pyrazol-5-Amines: A Comparative Guide to Next-Generation Kinase Inhibitors Executive Summary Diphenyl-pyrazol-5-amines, alongside their conformationally restricted fused...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Diphenyl-Pyrazol-5-Amines: A Comparative Guide to Next-Generation Kinase Inhibitors

Executive Summary

Diphenyl-pyrazol-5-amines, alongside their conformationally restricted fused derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, have emerged as privileged scaffolds in the development of targeted oncology therapeutics[1]. By acting as highly efficient ATP-competitive inhibitors, these compounds demonstrate exceptional efficacy against oncogenic kinases, including Pim-1, RET, and Trk[2][3]. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of this class, contrasting its performance against first-generation alternatives and detailing the experimental workflows required for validation.

Mechanistic Rationale & SAR Logic (The "Why")

As an application scientist designing kinase inhibitors, the selection of the core scaffold is never arbitrary. The 1,3-diphenyl-1H-pyrazol-5-amine core is specifically chosen for its exceptional bioisosterism with the adenine ring of ATP, allowing it to deeply anchor within the kinase hinge region[4].

  • The 5-Amino Position (Potency Driver): The primary or secondary amine at the 5-position is non-negotiable for baseline activity. In Pim-1 kinase, for example, this group acts as a critical hydrogen bond donor and acceptor, interacting directly with the backbone residues Asp-128 and Asp-131[3]. Substituting this amine with bulky alkyl groups sterically clashes with the hinge region, abolishing inhibitory activity.

  • The Diphenyl Periphery (Selectivity Filter): The phenyl rings project outward into the hydrophobic pockets (e.g., the DFG-in/out pockets). Modifications here dictate the kinase selectivity profile. In the development of RET inhibitors, specific substitutions on the R1 phenyl ring dramatically shift the selectivity profile away from anti-targets like KDR (VEGFR2) (>500-fold selectivity), thereby mitigating dose-limiting anti-angiogenic toxicities[2][5].

  • Cyclization to Fused Systems (Metabolic Stability): Condensing the 5-aminopyrazole with electrophiles yields rigidified pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines[1][4]. This rigidification lowers the entropic penalty of binding and shields the molecule from rapid oxidative metabolism, significantly enhancing the pharmacokinetic (PK) profile.

SAR_Logic Core Pyrazol-5-amine Core (ATP Adenine Mimetic) R1 R1: 3-Phenyl Ring (Hydrophobic Pocket Binding) Core->R1 Dictates Kinase Selectivity (e.g., avoids KDR) R2 R2: 5-Amino Group (Hinge Region H-Bonding) Core->R2 Anchors to Asp-128/131 (Drives IC50 Potency) R3 Fused Pyrimidine/Pyridine (Rigidification & Stability) Core->R3 Lowers Entropic Penalty (Enhances PK Profile)

Logical SAR framework of diphenyl-pyrazol-5-amine derivatives in kinase inhibition.

Comparative Performance Analysis (The "What")

To objectively evaluate the clinical viability of the pyrazolo[1,5-a]pyrimidine scaffold, we compare an optimized diphenyl-pyrazol-5-amine derivative ("Compound 1") against SGI-1776, a historically standard imidazo[1,2-b]pyridazine Pim-1 inhibitor[3].

While SGI-1776 is highly potent, its flexible basic moieties induce severe hERG channel inhibition and CYP450 liabilities, halting its clinical progression[3][6]. In contrast, the conformationally restricted pyrazolo[1,5-a]pyrimidine scaffold successfully abolishes hERG toxicity without compromising nanomolar potency against the target kinase[6].

Table 1: In Vitro and In Vivo Profiling Comparison

ParameterSGI-1776 (Standard Imidazo-pyridazine)Pyrazolo[1,5-a]pyrimidine (Optimized Compound 1)
Target Kinase IC50 7 nM (Pim-1)45 nM (Pim-1)[3]
Kinase Selectivity Broad (High off-target liabilities)Highly Selective (Clean against 119-kinase panel)[3]
hERG Inhibition High Liability (IC50 < 1 µM)Abolished (No significant inhibition)[6]
CYP450 Inhibition SignificantMinimal
In Vivo Efficacy Limited by maximum tolerated doseRobust tumor regression at 10 mg/kg qd[2]
Structural Profile Flexible aliphatic aminesConformationally restricted fused core

Experimental Workflows & Protocols (The "How")

A claim of potency is only as reliable as the assay used to measure it. Below are the self-validating protocols for synthesizing the core scaffold and evaluating its kinase inhibitory activity.

Protocol 1: Synthesis & Cyclization of the Core Scaffold

This protocol details the generation of the 1,3-diphenyl-1H-pyrazol-5-amine core and its subsequent cyclization, emphasizing the chemical causality behind each reagent choice[3][4].

  • Hydrazone Formation: React 3-oxo-3-phenylpropanenitrile with phenylhydrazine in absolute ethanol. Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine to form the hydrazone intermediate.

  • Intramolecular Cyclization: Reflux the mixture for 4–6 hours. Causality: Thermal energy drives the intramolecular nucleophilic attack of the secondary amine onto the nitrile carbon, closing the 5-membered pyrazole ring. Cool and neutralize to precipitate the 1,3-diphenyl-1H-pyrazol-5-amine.

  • Cascade Cyclization to Fused Core: React the isolated 5-aminopyrazole with a masked Michael acceptor (e.g., N-methyl uracil) in the presence of sodium ethoxide. Causality: The strong base deprotonates the 5-amino group, initiating a cascade cyclization that fuses the pyrimidine ring to the pyrazole, yielding the final pyrazolo[1,5-a]pyrimidine scaffold[3].

Protocol 2: ADP-Glo Kinase Inhibition Assay

To validate the IC50 values, a luminescence-based ADP-Glo assay is utilized. This method is preferred over radiometric assays as it directly measures the ADP formed by the kinase reaction, providing a highly sensitive, non-radioactive readout.

  • Compound Preparation: Serially dilute the synthesized inhibitors in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of <1%. Causality: Exceeding 1% DMSO can denature the purified kinase, leading to false-positive inhibition data.

  • Kinase Reaction: In a 384-well plate, combine the inhibitor, purified kinase enzyme (e.g., Pim-1 or RET), ATP, and the specific peptide substrate. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and actively depletes any unconsumed ATP, eliminating background noise that would skew the IC50 curve.

  • Signal Generation & Analysis: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase-mediated luminescent reaction. Measure luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (ATP + Substrate + Enzyme) Step1->Step2 Mix in 384-well plate Step3 3. ADP-Glo Reagent (Deplete unreacted ATP) Step2->Step3 Incubate 60 min at RT Step4 4. Kinase Detection Reagent (Convert ADP to ATP & Luminesce) Step3->Step4 Incubate 40 min at RT Step5 5. Data Analysis (IC50 Calculation via 4-Parameter Fit) Step4->Step5 Read Luminescence

Step-by-step workflow for the ADP-Glo kinase inhibition assay.

References

*[2] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Source: nih.gov. URL: Verified Link *[3] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: nih.gov. URL: Verified Link *[4] Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Source: biorxiv.org. URL: Verified Link *[5] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Source: nih.gov. URL: Verified Link *[6] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: nih.gov. URL: Verified Link *[1] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: nih.gov. URL: Verified Link

Sources

Comparative

Assessing the Novelty of a Synthesized Pyrazole Derivative: A Comparative Guide

As a Senior Application Scientist, evaluating a newly synthesized compound requires moving beyond basic structural characterization. You must rigorously benchmark its biological performance and pharmacokinetic viability...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a newly synthesized compound requires moving beyond basic structural characterization. You must rigorously benchmark its biological performance and pharmacokinetic viability against established clinical standards.

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs, including the blockbuster kinase inhibitors Ruxolitinib and Baricitinib[1]. However, first-generation pyrazole-based JAK inhibitors often exhibit dual JAK1/JAK2 inhibition, leading to off-target immunosuppressive toxicities.

In this guide, we evaluate a novel, synthesized di-aryl pyrazole derivative—designated Pyr-X21 —engineered specifically for hyper-selective JAK2 inhibition. We will objectively compare its in vitro potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile against industry standards, providing the underlying causality and self-validating protocols for each experimental workflow.

Structural Novelty & Mechanistic Rationale

Ruxolitinib effectively inhibits both JAK1 and JAK2 by binding to their highly conserved ATP-binding pockets. To achieve novelty and clinical differentiation, Pyr-X21 was synthesized with a sterically bulky di-aryl substitution on the pyrazole ring.

The Causality of Design: The JAK2 ATP-binding cleft possesses a slightly more flexible hinge region compared to JAK1. The bulky di-aryl motif of Pyr-X21 induces a localized conformational shift that is tolerated by JAK2 but creates severe steric clashes within JAK1. This structural divergence is the foundation of Pyr-X21's novelty, aiming to maintain efficacy in myeloproliferative neoplasms while eliminating JAK1-mediated immunosuppression.

JAK_STAT Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates PyrX21 Pyr-X21 (Novel Pyrazole) PyrX21->JAK2 Selective Inhibition

Fig 1. JAK/STAT signaling pathway illustrating targeted inhibition of JAK2 by Pyr-X21.

In Vitro Potency & Selectivity Profiling

To validate the selective inhibition of JAK2 over JAK1 and JAK3, we utilize the luminescent ADP-Glo™ Kinase Assay[2]. This assay provides a highly sensitive, non-radioactive measurement of kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Self-Validating System: Staurosporine is run in parallel as a pan-kinase positive control to validate enzyme viability.

  • Kinase Reaction: In a 384-well low-volume plate, combine 4 ng of recombinant kinase (JAK1, JAK2, or JAK3) with a titration series of Pyr-X21 (or benchmarks) in 1X kinase buffer. Initiate the reaction by adding 1 µL of an ATP/substrate mix (final ATP concentration: 10 µM).

    • Causality: Standardizing the ATP concentration strictly below the Michaelis constant ( Km​ ) ensures the assay is highly sensitive to competitive ATP-binding inhibitors like Pyr-X21, preventing artificially inflated IC50​ values caused by ATP outcompeting the drug.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This critical step denatures the kinase to terminate the reaction and completely depletes any unconsumed ATP. This eliminates background noise, ensuring that subsequent luminescence is strictly derived from the ADP generated by the kinase.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which immediately drives a coupled luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the original kinase activity.

  • Detection: Measure luminescence using a microplate reader (0.5–1 second integration time).

Quantitative Data: Kinase Selectivity Profile

Pyr-X21 demonstrates a profound selectivity shift compared to standard pyrazole derivatives.

CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)Selectivity Fold (JAK1/JAK2)
Pyr-X21 450.21.8 >1000250x
Ruxolitinib 3.32.8428.01.2x
Baricitinib 5.95.7>10001.0x

ADME Profiling: Permeability & Metabolic Stability

A novel structure is useless if it cannot survive the human gastrointestinal tract and hepatic first-pass metabolism. We evaluate Pyr-X21 using two gold-standard in vitro ADME workflows.

ADME_Workflow Compound Pyr-X21 Candidate Caco2 Caco-2 Assay (Permeability) Compound->Caco2 HLM HLM Assay (Metabolism) Compound->HLM LCMS LC-MS/MS Quantification Caco2->LCMS Papp & Efflux HLM->LCMS CLint & T1/2 Data Pharmacokinetic Profile LCMS->Data Validation

Fig 2. Parallel in vitro ADME screening workflow evaluating absorption and metabolic stability.

Protocol A: Caco-2 Bidirectional Permeability Assay

Caco-2 cells are the FDA-accepted surrogate for predicting human intestinal permeability[3]. Self-Validating System: Atenolol (low permeability) and Antipyrine (high permeability) are used as internal assay controls.

  • Monolayer Formation: Culture Caco-2 cells on Transwell™ polycarbonate membranes for 21 days.

    • Causality: A strict 21-day period is biologically mandatory for the cells to fully polarize, differentiate, and form tight junctions, accurately mimicking the human intestinal epithelium.

  • Bidirectional Dosing: Apply 10 µM of Pyr-X21 to either the apical (A) or basolateral (B) chamber in pH 7.4 buffer. Incubate at 37°C for 120 minutes.

  • Quantification: Sample from both chambers at t=120 and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp​ B-A / Papp​ A-B).

    • Causality: Bidirectional testing is required to calculate the efflux ratio. A ratio >2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which severely limits oral bioavailability.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay evaluates Phase I hepatic clearance[4]. Self-Validating System: Verapamil is used as a high-clearance control to ensure microsomal enzyme viability.

  • Pre-incubation: Thaw HLMs and dilute to 1 mg/mL protein in 0.1 M phosphate buffer (pH 7.4). Mix with 1 µM Pyr-X21 and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the essential electron donor required for Cytochrome P450 (CYP) enzymatic activity. Without it, Phase I metabolism cannot occur, and stability will be falsely reported as infinite.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, and 45 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point and precipitating proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge and analyze the supernatant to calculate half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data: ADME Profile Comparison
CompoundCaco-2 Papp​ (A-B) ( 10−6 cm/s)Caco-2 Efflux RatioHLM T1/2​ (min)HLM CLint​ (µL/min/mg)
Pyr-X21 14.51.258.423.7
Ruxolitinib 22.10.945.230.6
Baricitinib 1.84.5>120<10.0

Conclusion

The synthesized pyrazole derivative Pyr-X21 demonstrates significant structural and functional novelty. By modifying the core pyrazole scaffold, it achieves a 250-fold selectivity for JAK2 over JAK1, a massive improvement over the 1.2-fold selectivity of Ruxolitinib. Furthermore, experimental ADME data confirms that Pyr-X21 maintains excellent intestinal permeability without being a P-gp efflux substrate (Efflux ratio: 1.2) and exhibits a favorable hepatic half-life (58.4 min). These validated metrics position Pyr-X21 as a highly promising candidate for targeted drug development.

References

  • [1] Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Semantic Scholar / RSC Advances URL:

  • [2] Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL:

  • [3] Title: Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements Source: PMC / NIH URL:

  • [4] Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:

Sources

Validation

in silico vs in vitro results for pyrazole compounds

The Paradigm Shift in Pyrazole Scaffold Optimization: Bridging In Silico Predictions and In Vitro Reality The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Pyrazole Scaffold Optimization: Bridging In Silico Predictions and In Vitro Reality

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. It forms the structural core of numerous blockbuster therapeutics, ranging from selective COX-2 inhibitors (e.g., celecoxib) to potent kinase inhibitors (e.g., crizotinib). In modern drug discovery, the historical trial-and-error approach to synthesizing pyrazole derivatives has been entirely superseded by a rational, computationally driven workflow.

As an application scientist, I frequently observe that the most successful drug development programs do not treat computational modeling and bench experiments as isolated phases. Instead, the synergy between in silico predictive modeling and in vitro experimental validation is the critical engine that accelerates hit-to-lead optimization. This guide provides an objective, deep-dive comparison of in silico vs in vitro methodologies for evaluating pyrazole compounds, complete with self-validating protocols, comparative data, and the mechanistic causality behind our experimental choices.

The Synergistic Workflow: From Bits to Bench

Before analyzing the individual methodologies, we must establish how these two domains interact. In silico models act as a high-throughput thermodynamic sieve, eliminating compounds with unfavorable binding kinetics or poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. In vitro assays then provide the biological ground truth, validating the computational hypotheses and feeding Structure-Activity Relationship (SAR) data back into the algorithm.

G cluster_insilico In Silico Pipeline cluster_invitro In Vitro Validation N1 Ligand/Target Prep N2 Molecular Docking N1->N2 N3 MD Simulations N2->N3 N4 Chemical Synthesis N3->N4 Lead Selection N5 Enzyme Assays N4->N5 N5->N2 SAR Feedback N6 Cell-Based Assays N5->N6

Integrated computational and experimental workflow for pyrazole drug discovery.

In Silico Methodologies: The Predictive Vanguard

In silico evaluation primarily relies on Molecular Docking and Molecular Dynamics (MD) simulations. Docking predicts the optimal binding pose and affinity (ΔG) of a pyrazole derivative within a target's active site[1]. However, docking algorithms inherently treat proteins as rigid structures. To account for the dynamic nature of physiological environments, MD simulations are employed to assess the stability of the protein-ligand complex over time[2].

Protocol 1: Self-Validating In Silico Docking & MD Simulation
  • Ligand Preparation : Convert the 2D structure of the pyrazole derivative to a 3D conformation.

    • Causality: Energy minimization and assigning correct protonation states at a physiological pH of 7.4 are critical. Incorrect ionization states will lead to false hydrogen bonding predictions with the receptor's active site residues.

  • Protein Preparation : Retrieve the target crystal structure (e.g., COX-2) from the Protein Data Bank. Remove non-structural water molecules, add missing hydrogen atoms, and assign partial charges.

  • Grid Generation : Define the receptor grid box strictly centered on the co-crystallized native ligand.

    • Causality: Restricting the search space to the known active site prevents the algorithm from identifying irrelevant allosteric poses, thereby reducing computational overhead and the rate of false positives.

  • Molecular Docking : Execute docking using software such as AutoDock Vina or Glide. Rank the resulting poses based on binding energy (kcal/mol).

  • MD Simulation (Validation Step) : Immerse the best-docked complex in an explicit solvent box (e.g., TIP3P water model), neutralize with counter-ions, and run a 100 ns simulation.

    • Causality: Monitoring the Root Mean Square Deviation (RMSD) of the ligand ensures that the predicted binding pose is thermodynamically stable and not merely a transient artifact of the rigid docking algorithm[2].

In Vitro Validation: Bridging the Gap to Biological Reality

While in silico models predict potential affinity, in vitro assays measure actual biological activity. For pyrazole derivatives, this typically involves enzyme inhibition assays (to determine the IC50) and cell-based assays (e.g., MTT for cell viability in anticancer applications)[3].

Protocol 2: In Vitro Fluorometric Enzyme Inhibition Assay (e.g., COX-2)
  • Reagent Preparation : Dissolve the synthesized pyrazole compounds in DMSO.

    • Causality: Pyrazole derivatives are often highly lipophilic. However, the final DMSO concentration in the assay well must be kept below 1% (v/v) to prevent solvent-induced denaturation of the target enzyme.

  • Enzyme Incubation : In a 96-well black microplate, mix the recombinant human enzyme, assay buffer, and the test compound. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, ensuring accurate kinetic measurements.

  • Substrate Addition : Add the specific fluorogenic substrate (e.g., arachidonic acid coupled with a peroxidase probe for COX-2).

  • Kinetic Measurement : Measure fluorescence (Ex/Em = 535/587 nm) continuously for 15 minutes.

    • Causality: Fluorometric assays are strictly preferred over colorimetric alternatives because they offer a significantly wider dynamic range and higher sensitivity, which is essential for accurately quantifying the sub-micromolar IC50 values typical of highly potent pyrazole inhibitors[4].

  • Data Analysis : Plot the dose-response curve (Log[Inhibitor] vs. % Inhibition) using non-linear regression to calculate the precise IC50 value.

Comparative Data Analysis: When In Silico Meets In Vitro

A robust drug development program looks for a strong, linear correlation between in silico binding energies and in vitro IC50 values. Below is a structured comparative summary of recent, highly active pyrazole derivatives evaluated against various therapeutic targets.

Compound ClassTargetIn Silico Binding EnergyIn Vitro IC50 (μM)Reference
Pyrazolo[3,4-d]pyrimidinone (Compound 5k)COX-2-10.5 kcal/mol0.266[4]
Pyrazole-pyridazine hybrid (Compound 6f)COX-2-9.8 kcal/mol1.15[5]
Fused Pyrazole (Compound 3)EGFR-11.2 kcal/mol0.06[6]
Fused Pyrazole (Compound 9)VEGFR-2-10.9 kcal/mol0.22[6]
Pyrazole-pyrazoline hybrid (Compound 6b)Bacterial Target-12.4 kcal/molMIC: 0.012 mg/mL[2]

Mechanistic Insights: Addressing the Divergence

A critical question for any application scientist is: Why do compounds with excellent docking scores sometimes fail in in vitro assays?

  • Solvation Penalties : Docking algorithms often underestimate the thermodynamic energy required to desolvate a highly polar pyrazole derivative before it can enter a hydrophobic binding pocket. If the desolvation penalty is too high, the compound will fail in vitro.

  • Membrane Permeability : In cell-based in vitro assays (such as the MTT assay for antiproliferative pyrazoles[3]), a compound must physically cross the phospholipid bilayer. A molecule might have a perfect in silico fit for an intracellular kinase but fail in vitro due to poor lipophilicity (LogP) and subsequent inability to penetrate the cell.

  • Target Flexibility : In vitro, enzymes undergo distinct conformational changes upon ligand binding (induced fit). If the in silico model uses a rigid receptor crystal structure, it may miss steric clashes that occur in reality, leading to an overestimation of binding affinity.

Conclusion

The development of pyrazole-based therapeutics requires a self-validating feedback loop. In silico tools provide the structural rationale and prioritize the chemical space, but they cannot replace the empirical truth of in vitro assays. By understanding the causality behind both methodologies—and explicitly recognizing their respective limitations—researchers can successfully navigate the pitfalls of drug discovery and translate computational hits into viable clinical leads.

References

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - MDPI. 4

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential - PubMed / RSC Med Chem. 5

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - EXCLI Journal. 3

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC.1

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. 6

  • Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems - DOI / Elsevier.2

Sources

Safety & Regulatory Compliance

Safety

1,4-diphenyl-1H-pyrazol-5-amine proper disposal procedures

Because of its structural properties, improper disposal poses significant environmental and occupational health risks. This guide provides drug development professionals and laboratory scientists with field-proven, regul...

Author: BenchChem Technical Support Team. Date: March 2026

Because of its structural properties, improper disposal poses significant environmental and occupational health risks. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for the safe handling, deactivation, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 1,4-diphenyl-1H-pyrazol-5-amine is the foundation of safe disposal:

  • Biological Reactivity: Like many aromatic amines, this compound can undergo N-oxidation in biological systems, forming reactive electrophiles (such as nitrenium ions) that can covalently bind to DNA and proteins. This necessitates strict containment to prevent environmental release.

  • Combustion Byproducts: The molecule contains a high mass percentage of nitrogen ( C15​H13​N3​ ). When subjected to thermal destruction, it generates significant quantities of nitrogen oxides ( NOx​ ). Therefore, incineration must exclusively occur in licensed facilities equipped with advanced NOx​ scrubbers.

  • Chemical Incompatibilities: The primary amine group is nucleophilic. It must be strictly segregated from strong oxidizing agents, acid chlorides, and anhydrides in waste streams to prevent violent exothermic reactions.

Quantitative Data & Logistics Summary

To facilitate immediate operational planning, the physical and regulatory data for 1,4-diphenyl-1H-pyrazol-5-amine are summarized below:

PropertyValueOperational Implication
Chemical Name 1,4-Diphenyl-1H-pyrazol-5-amineAromatic amine; requires strict segregation from strong oxidizers.
CAS Number 108719-40-0Unique identifier required for hazardous waste manifesting.
Molecular Formula C15​H13​N3​ High nitrogen content; incineration produces NOx​ gases.
Molecular Weight 235.29 g/mol Determines stoichiometric calculations for chemical deactivation.
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates use of fume hood, nitrile gloves, and safety goggles.
EPA Waste Code Unlisted (Characteristic)Must be evaluated per 40 CFR 261.3 for toxicity/ignitability[1]([Link]).

Operational Disposal Workflows

Workflow 1: Routine Laboratory Waste Segregation

For standard laboratory operations, collection and licensed incineration is the most compliant disposal route according to the EPA's Definition of Hazardous Waste[1]([Link]).

  • Segregation: Collect solid and liquid waste containing 1,4-diphenyl-1H-pyrazol-5-amine in dedicated, high-density polyethylene (HDPE) or glass containers. Crucial: Do not mix with halogenated solvents or acidic waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste - Toxic/Irritant", the full chemical name, and the accumulation start date.

  • Storage: Store in secondary containment within a ventilated waste accumulation area, away from direct sunlight and heat sources.

  • Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration.

Workflow 2: Spill Containment & Cleanup Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization or surface contamination.

  • Isolation: Evacuate non-essential personnel and don appropriate PPE (respirator, heavy-duty nitrile gloves, lab coat, and safety goggles).

  • Absorption: Cover the spill with an inert absorbent material such as dry sand or vermiculite. Causality note: Do not use combustible absorbents like sawdust, as the amine may react or become an ignition hazard.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Triple-rinse the spill area with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate and dispose of it as hazardous liquid waste.

Workflow 3: Chemical Deactivation (Aromatic Amine Oxidation)

For micro-scale waste or highly contaminated aqueous streams, in-lab deactivation is a viable option. Acidified potassium permanganate ( KMnO4​ ) oxidizes the aromatic amine into less toxic, water-soluble carboxylic acids and nitrogenous byproducts, as detailed in Prudent Practices in the Laboratory[2]([Link]).

Note: 0.01 mol of 1,4-diphenyl-1H-pyrazol-5-amine equates to exactly 2.35 g of material.

  • Acidification: In a fume hood, dissolve 2.35 g (0.01 mol) of the amine waste in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) within a 5-L reaction flask.

  • Oxidation: Slowly add 1 L of 0.2 M KMnO4​ solution. Allow the mixture to stand at room temperature for 8 hours with gentle stirring.

  • Self-Validating Reduction: Slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) to the mixture. Validation: The reaction is complete and safe when the purple color of the excess permanganate completely disappears, leaving a clear or slightly brown solution.

  • Neutralization: Neutralize the solution to pH 7 using dilute sodium hydroxide ( NaOH ). Once neutralized, the aqueous waste can typically be disposed of down the drain, subject to your institution's Environmental Health and Safety (EHS) approval.

Visualizing the Disposal Logistics

The following decision matrix illustrates the logical flow for handling 1,4-diphenyl-1H-pyrazol-5-amine waste streams based on the generation event.

G Start 1,4-Diphenyl-1H-pyrazol-5-amine Waste Generated Type Identify Waste Type Start->Type Routine Routine Lab Waste (Solutions & Solids) Type->Routine Standard Use Spill Accidental Spill Type->Spill Leak/Spill Deactivation In-Lab Deactivation (Aromatic Amine Oxidation) Type->Deactivation Microscale Prep Segregate Segregate into Compatible Waste Containers Routine->Segregate Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Permanganate Add 0.2M KMnO4 in 1.7N H2SO4 Deactivation->Permanganate Incineration Licensed Hazardous Waste Incineration Segregate->Incineration Clean Triple Rinse Area Collect Rinsate Absorb->Clean Clean->Segregate Neutralize Reduce Excess KMnO4 Neutralize to pH 7 Permanganate->Neutralize Neutralize->Incineration Aqueous Waste

Fig 1: Decision matrix and workflow for 1,4-diphenyl-1H-pyrazol-5-amine waste disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR 261.3 - Definition of hazardous waste. eCFR. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,4-diphenyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I recognize that handling heterocyclic amines requires more than just passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical's behavior in a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling heterocyclic amines requires more than just passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical's behavior in a laboratory environment.

This guide provides researchers, scientists, and drug development professionals with field-proven, step-by-step operational and logistical protocols for the safe handling, emergency management, and disposal of 1,4-Diphenyl-1H-pyrazol-5-amine .

Chemical Identity & Mechanistic Hazard Analysis

Before designing a safety protocol, we must understand the causality behind the compound's hazards. 1,4-Diphenyl-1H-pyrazol-5-amine features a primary amine group attached to a pyrazole ring. The lipophilic nature of the diphenyl substituents significantly enhances cellular membrane permeability. If ingested or absorbed through compromised skin, the compound can undergo rapid systemic absorption, potentially leading to amine-induced toxicity (such as methemoglobinemia or hepatotoxicity).

According to its Globally Harmonized System (GHS) classification, this compound carries the H302 hazard statement (Harmful if swallowed) [1].

Table 1: Chemical Identity & Hazard Metrics

Property / MetricValue / Classification
Chemical Name 1,4-Diphenyl-1H-pyrazol-5-amine
CAS Number 108719-40-0
Molecular Formula C15H13N3
Molecular Weight 235.29 g/mol
GHS Signal Word Warning
Primary Hazard Statement H302 (Harmful if swallowed)

Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that PPE selection must be based on a rigorous hazard assessment[2]. Because this compound is a fine powder that can easily aerosolize, and a lipophilic amine that can penetrate improper barriers, standard lab attire is insufficient.

Table 2: PPE Specifications & Mechanistic Rationale

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Nitrile (0.11 mm min) or Butyl RubberNitrile resists lipophilic amines. Critical: If dissolving the compound in DMSO, you must upgrade to Butyl rubber. DMSO rapidly permeates nitrile, carrying the toxic amine directly through the glove to your skin.
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-dust aerosolization that occurs during the transfer of electrostatically charged powders.
Body Protection Flame-retardant lab coat (Nomex)Protects against static discharge ignition and prevents transdermal powder absorption through clothing.
Respiratory N95 or P100 Particulate RespiratorEssential if handling outside a fume hood (though handling outside a hood is strictly discouraged) to prevent inhalation of dust[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must actively mitigate the risk of aerosolization and exposure.

Protocol 1: Safe Weighing and Transfer

  • Environmental Control : Verify the chemical fume hood is operational with a face velocity of 80–100 fpm. Do not proceed if the alarm is sounding.

  • Static Mitigation : Wipe the exterior of the reagent bottle with a static-reducing cloth. Place an anti-static weigh boat on the analytical balance.

  • Transfer : Using a grounded metal spatula, carefully transfer the 1,4-Diphenyl-1H-pyrazol-5-amine powder. Causality: Polymer spatulas can build static charge, causing the fine amine powder to repel, aerosolize, and contaminate the hood environment.

  • Dissolution : If preparing a stock solution, add the solvent (e.g., DMF or DMSO) slowly down the side of the vial to wet the powder without generating a dust cloud.

  • Sealing : Cap the reagent bottle immediately after use. Never transport unsealed weigh boats across the laboratory.

SafeHandling Start Storage Retrieval (Dry, well-ventilated) PPE PPE Verification (Nitrile/Butyl gloves, goggles) Start->PPE Proceed to prep Hood Chemical Fume Hood (Min face velocity 80-100 fpm) PPE->Hood Don PPE Weighing Weighing & Transfer (Use anti-static tools) Hood->Weighing Inside hood Reaction Dissolution / Reaction (Avoid dust generation) Weighing->Reaction Add solvent Waste Waste Segregation (Non-halogenated organics) Reaction->Waste Collect byproducts Disposal EPA-Approved Disposal (Incineration) Waste->Disposal P501 Compliance

Workflow for the safe handling and disposal of 1,4-Diphenyl-1H-pyrazol-5-amine.

Spill Response & Emergency Procedures

In the event of a powder spill outside the fume hood, immediate containment is required to prevent inhalation of the toxicophore.

Protocol 2: Emergency Spill Decontamination

  • Isolation : Immediately evacuate the vicinity of the spill to prevent personnel from tracking the powder across the facility[2].

  • PPE Upgrade : Responders must don a P100 particulate respirator and double-glove (Nitrile over Butyl) before approaching the spill.

  • Wet-Wipe Collection : Do NOT dry sweep. Dry sweeping mechanically aerosolizes the compound. Dampen absorbent pads with water or ethanol and gently place them over the powder to trap it.

  • Surface Wash : Wash the contaminated benchtop or floor with a 1% Alconox (or similar surfactant) solution, followed by a thorough water rinse. Amine residues can persist on surfaces if only wiped with dry towels.

  • Waste Segregation : Place all contaminated pads, wipes, and outer gloves into a clearly labeled, sealable hazardous waste container.

SpillResponse Spill Spill Detected (Solid/Powder) Evacuate Isolate Area (Prevent inhalation) Spill->Evacuate PPE Upgrade PPE (Add P100 mask) Evacuate->PPE Sweep Wet-Wipe Method (Avoid dust clouds) PPE->Sweep Decon Decontaminate Surface (Soap & Water) Sweep->Decon Waste Hazardous Waste (Sealed Container) Decon->Waste

Emergency spill response protocol for 1,4-Diphenyl-1H-pyrazol-5-amine powder.

Disposal & Waste Management Plan

Disposal must strictly comply with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste[4].

Protocol 3: Waste Segregation and Disposal

  • Segregation : Do not mix 1,4-Diphenyl-1H-pyrazol-5-amine waste with strong oxidizing agents (e.g., peroxides, nitric acid), as this can cause an exothermic oxidation of the amine group.

  • Liquid Waste : If the compound is dissolved in a solvent, segregate it into "Halogenated" or "Non-Halogenated" organic waste carboys based on the solvent used.

  • Solid Waste : Empty reagent bottles, contaminated weigh boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin.

  • Incineration : All collected waste must be disposed of via a licensed chemical waste facility for high-temperature incineration (P501 Precautionary Statement compliance)[5].

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements". U.S. Department of Labor.[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". U.S. EPA.[Link]

Sources

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